AZD0328
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944616 | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220099-91-2 | |
| Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 0328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-0328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD0328: A Technical Guide to its Mechanism of Action as a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0328 is a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling effects, and pharmacokinetic profile. The information is compiled from preclinical and clinical research to serve as a technical guide for professionals in the field of neuroscience and drug development. Although developed for potential therapeutic use in cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia, the development of this compound was discontinued (B1498344) after Phase 2 clinical trials.[1][3]
Core Mechanism of Action: Selective α7 nAChR Agonism
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a pentameric ligand-gated ion channel with a high permeability to calcium ions.[3] Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Ca2+, which in turn modulates various downstream signaling pathways. This modulation is believed to be the basis for the observed pro-cognitive effects.
Binding Affinity and Selectivity
This compound exhibits high affinity for both human and rat α7 nAChRs. Radioligand binding assays have demonstrated its selectivity for the α7 subtype over other nAChR subtypes and the structurally related serotonin (B10506) 5-HT3 receptor.[4][5]
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| α7 nAChR | Human (recombinant) | 3.0 nM | [5] |
| α7 nAChR | Rat (native) | 4.7 nM | [5] |
| 5-HT3 Receptor | Human (recombinant) | 12 nM | [5] |
| 5-HT3 Receptor | Rat (native) | 25 nM | [5] |
| α1β1γδ nAChR | Not Specified | ~20-fold lower than α7 | [4] |
| Other Nicotinic Receptors | Not Specified | ~1000-fold lower than α7 | [4] |
Functional Activity
Functional assays have characterized this compound as a partial agonist of the α7 nAChR.[5]
| Parameter | Species | Value | Reference |
| EC50 | Human α7 nAChR | 338 nM | [5] |
| Rat α7 nAChR | 150 nM | [5] | |
| Intrinsic Activity | Human α7 nAChR | 65% | [5] |
| Rat α7 nAChR | 61% | [5] |
Downstream Signaling and Physiological Effects
The activation of α7 nAChRs by this compound initiates a cascade of downstream events, most notably the modulation of neurotransmitter release, which is believed to underlie its effects on cognition.
Enhancement of Cortical Dopamine (B1211576) Release
A key downstream effect of this compound is the enhancement of dopamine release in the prefrontal cortex.[6] In vivo microdialysis studies in awake rats have shown that administration of this compound leads to a significant increase in extracellular dopamine levels.[6] This effect is thought to be mediated by the activation of α7 nAChRs on glutamatergic neurons, which in turn stimulate dopamine release from dopaminergic terminals.
Pro-Cognitive Effects
Preclinical studies in animal models have demonstrated the pro-cognitive effects of this compound. In rats, the compound was shown to improve performance in operant conditioning and long-term potentiation.[4] Furthermore, in rhesus monkeys, this compound enhanced spatial working memory.[4] These effects are consistent with the known role of α7 nAChRs and cortical dopamine in cognitive processes such as learning and attention.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound. While specific, detailed protocols for this compound are not exhaustively available in the public domain, the descriptions below are based on standard pharmacological assays and available study details.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., human recombinant α7 nAChR) or from native tissue (e.g., rat brain) are prepared.
-
Competitive Binding: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Bound radioligand is then separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex of a rat).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: Small molecules, including neurotransmitters like dopamine, diffuse from the extracellular fluid across the dialysis membrane and into the perfusion fluid. The collected fluid (dialysate) is sampled at regular intervals.
-
Analysis: The concentration of the neurotransmitter in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: this compound is administered to the animal, and the changes in neurotransmitter levels in the dialysate are monitored over time.
Behavioral Assays (e.g., Novel Object Recognition)
These assays are used to assess the effects of a compound on cognitive functions like learning and memory in animal models.
Methodology:
-
Habituation: The animal is allowed to explore an open-field arena in the absence of any objects.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object versus the familiar object. A preference for the novel object is indicative of recognition memory.
Pharmacokinetics and Metabolism
This compound is orally bioavailable and CNS penetrant.[4] In vitro studies using human hepatocytes have shown that the compound is very stable.[7] The primary metabolic pathway identified is N-oxidation.[7]
Clinical Development and Discontinuation
This compound progressed to Phase 2 clinical trials for the treatment of cognitive deficits in schizophrenia.[3][4] However, a 14-day, Phase 2a study in patients with schizophrenia did not demonstrate a statistically significant improvement in cognition or any other secondary endpoints.[4] The development of this compound was subsequently discontinued.[1]
Conclusion
This compound is a selective α7 nicotinic acetylcholine receptor partial agonist with high affinity and selectivity. Its mechanism of action involves the activation of α7 nAChRs, leading to downstream effects such as the enhancement of cortical dopamine release. Preclinical studies demonstrated its potential as a pro-cognitive agent. However, these findings did not translate into clinical efficacy in a Phase 2a trial for schizophrenia, leading to the discontinuation of its development. This technical guide provides a detailed summary of the available scientific information on this compound, offering valuable insights for researchers and drug development professionals working on α7 nAChR agonists and other novel therapeutic approaches for cognitive disorders.
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. docs.axolbio.com [docs.axolbio.com]
AZD0328: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist for Cognitive Enhancement
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD0328, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document details its pharmacological profile, including binding affinity, functional activity, and selectivity. Furthermore, it outlines the experimental methodologies used for its characterization and explores its effects on cognitive processes and neurotransmitter systems.
Core Pharmacological Profile
This compound is a novel spirofuropyridine derivative that acts as a partial agonist at the α7 nAChR.[1][2] It has been investigated for its potential therapeutic utility in neurological and psychiatric conditions associated with cognitive deficits.[1][2]
Binding Affinity and Selectivity
This compound exhibits high affinity for both native rat and recombinant human α7 nAChRs.[3] Radioligand binding assays have demonstrated its selectivity for the α7 subtype over other nAChR subtypes and the structurally related serotonin (B10506) 5-HT3 receptor.[4][5]
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| α7 nAChR | Rat (native) | 4.7 | [3] |
| α7 nAChR | Human (recombinant) | 3.0 | [4] |
| α4β2 nAChR | Rat (native) | Moderate Affinity | [5] |
| α3* nAChR | Rat (native, "ganglionic") | Very Low Affinity | [5] |
| α1β1γδ nAChR | Mouse (embryonic muscle) | ~20-fold lower affinity than α7 | [4] |
| 5-HT3 Receptor | Rat (native) | High Affinity | [5] |
| 5-HT3A Receptor | Human (recombinant) | High Affinity | [5] |
Functional Activity
Functional assays have confirmed that this compound is a partial agonist at both rat and human α7 nAChRs.[3] Its intrinsic activity is significant, though less than the endogenous agonist acetylcholine.[4]
Table 2: Functional Activity of this compound at α7 nAChRs
| Species | EC50 (nM) | Intrinsic Activity (% of Acetylcholine) | Reference |
| Rat | 150 | 61% | [3] |
| Human | 338 | 65% | [3] |
| Human | - | 101% (vs acetylcholine) | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of this compound for the α7 nAChR.
Materials:
-
Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx)
-
Membrane Preparation: Rat brain homogenates (e.g., from hippocampus or cortex) or cell membranes from a cell line expressing the human α7 nAChR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or 1 µM unlabeled α-Bgtx).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
A liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [125I]α-Bgtx (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [125I]α-Bgtx, and the non-specific binding control.
-
Competition Binding: Membrane preparation, [125I]α-Bgtx, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 22°C) for a sufficient time to reach equilibrium (typically 2-3 hours).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: AZD0328, a Selective α7 Nicotinic Receptor Agonist, and its Effects on Cortical Dopamine Release
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD0328 is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Preclinical research has demonstrated its capacity to enhance cortical dopamine (B1211576) release, a mechanism believed to underlie its pro-cognitive effects, including improvements in learning and attention.[1][2][3] This document provides an in-depth technical overview of this compound, focusing on its pharmacological profile, the signaling pathways it modulates to effect dopamine release, and the detailed experimental protocols used to characterize these effects. All quantitative data are presented in tabular format for clarity and comparative analysis.
Mechanism of Action: α7 nAChR-Mediated Dopamine Release
This compound exerts its effects by selectively binding to and activating α7 nAChRs. These receptors are ligand-gated ion channels that are highly permeable to calcium (Ca²⁺) and are expressed on various neurons within the central nervous system, including glutamatergic and GABAergic neurons, as well as directly on dopaminergic neurons in the ventral tegmental area (VTA).[[“]][5]
Activation of α7 nAChRs by this compound leads to several downstream events culminating in enhanced dopamine release in cortical regions, particularly the prefrontal cortex[1][[“]]:
-
Direct Excitation of Dopamine Neurons: this compound increases the firing rate of putative dopamine neurons in the VTA, which project to the prefrontal cortex.[1][2]
-
Modulation of Glutamatergic Input: α7 nAChRs are located on presynaptic glutamatergic terminals. Their activation facilitates the release of glutamate, which in turn excites dopamine neurons, leading to increased dopamine release.[[“]][6]
-
Interaction with GABAergic Circuits: The activation of α7 nAChRs on GABAergic interneurons can modulate their inhibitory output, contributing to a fine-tuning of the dopamine system.[[“]]
This selective interaction enhances midbrain dopaminergic activity, leading to the observed increase in cortical dopamine levels.[1][2] The pro-cognitive effects of this compound are blocked by selective α7 antagonists like methyllycaconitine (B43530) (MLA) and are absent in α7 knockout animals, confirming the on-target mechanism of action.[1][2][7]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the α7 nAChR. The following tables summarize key quantitative data from preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |
| α7 nAChR | Human (recombinant) | Binding Affinity (Ki) | 3.0 | nM | [7] |
| Rat (native) | Binding Affinity (Ki) | 4.7 | nM | [7] | |
| Human (recombinant) | Functional Activity (EC₅₀) | 338 | nM | [7][8] | |
| Rat (native) | Functional Activity (EC₅₀) | 150 | nM | [7] | |
| Human (recombinant) | Efficacy (% of ACh) | 65 | % | [7][8] | |
| 5-HT₃ Receptor | Human (recombinant) | Binding Affinity (Ki) | 12 | nM | [7] |
| Rat (native) | Binding Affinity (Ki) | 25 | nM | [7] | |
| α4β2 nAChR | Rat (native) | Binding Affinity (Ki) | 140 | nM | [7] |
| α3-containing nAChR | Rat (native) | Binding Affinity (Ki) | 2,500 | nM | [7] |
EC₅₀: Half maximal effective concentration. Ki: Inhibitory constant.
Table 2: In Vivo Effects on Prefrontal Cortex Dopamine Release
| Species | Dose (mg/kg, s.c.) | Peak Effect Time | Max % Increase in DA | Study Notes | Reference |
| Rat | 0.00178 | 2 hours | ~150% (of baseline) | Inverted dose-response; maximal effect at the lowest dose tested. | [1][2] |
| Rat | 0.003 | 2 hours | Not specified (plateau) | Plateau effect measured on operant responding. | [1][2] |
DA: Dopamine. s.c.: Subcutaneous administration.
Key Experimental Protocols
The characterization of this compound's effects on cortical dopamine release relies heavily on in vivo microdialysis in freely moving rodents.[9][10]
Protocol: In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the methodology for quantifying extracellular dopamine concentrations in the prefrontal cortex of awake rats following administration of this compound.
1. Animal Subjects and Surgical Preparation:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Coordinates are determined from a standard rat brain atlas (e.g., Paxinos and Watson). The cannula is secured to the skull using dental cement and anchor screws.
-
Recovery: Animals are allowed a minimum of 5-7 days for post-operative recovery before experimentation.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-2.0 µL/min) using a microinfusion pump.[9]
-
Stabilization: The system is allowed to stabilize for at least 2-3 hours to achieve a steady baseline of dopamine levels.[9]
3. Sample Collection and Drug Administration:
-
Baseline Collection: 3-4 baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[9]
-
Drug Administration: this compound is administered subcutaneously (s.c.) at the desired dose (e.g., 0.00178 mg/kg).
-
Post-Dose Collection: Dialysate samples continue to be collected at the same interval for at least 3-4 hours post-administration to monitor changes in dopamine concentration over time.
4. Sample Analysis (HPLC-ECD):
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is used for its high sensitivity in detecting monoamines.[10]
-
Injection: A small volume (e.g., 10 µL) of each dialysate sample is directly injected into the HPLC system.[9]
-
Quantification: Dopamine concentrations in the samples are determined by comparing the peak area from the chromatogram to a standard curve generated with known dopamine concentrations. The assay sensitivity should be in the low femtomole range.[9]
5. Data Analysis:
-
Basal Level Calculation: The average dopamine concentration from the pre-injection samples is defined as the basal (100%) level.
-
Normalization: Post-injection dopamine levels are expressed as a percentage of the calculated basal level for each animal to normalize the data and account for individual differences in probe recovery.[9]
Experimental Workflow Visualization
The following diagram provides a high-level overview of the in vivo microdialysis workflow.
Conclusion and Future Directions
The data strongly indicate that this compound is a selective α7 nAChR agonist that robustly increases dopamine levels in the prefrontal cortex.[1][2] This neurochemical effect is directly linked to its ability to enhance cognitive processes in preclinical models.[1][7] The inverted dose-response curve, where maximal efficacy is observed at very low doses, is a critical characteristic that warrants careful consideration in clinical trial design.[1][2] While preclinical findings are promising, clinical trials have yielded inconsistent results, highlighting potential translational challenges such as receptor desensitization or pharmacokinetic limitations.[2][11] Further research should focus on optimizing dosing strategies and exploring the therapeutic utility of α7 nAChR agonists in neurological and psychiatric conditions characterized by cognitive deficits and dopamine dysfunction.[1][2]
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. DOPAMINE D2 AND ACETYLCHOLINE α7 NICOTINIC RECEPTORS HAVE SUBCELLULAR DISTRIBUTIONS FAVORING MEDIATION OF CONVERGENT SIGNALING IN THE MOUSE VENTRAL TEGMENTAL AREA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [openinnovation.astrazeneca.com]
AZD0328 and its Role in Hippocampal Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0328 is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in the hippocampus and implicated in cognitive processes. Activation of α7 nAChRs is known to modulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This technical guide provides an in-depth overview of the preclinical data on this compound, its mechanism of action in the hippocampus, and its putative role in the enhancement of LTP. While direct quantitative data on LTP modulation by this compound is limited in the public domain, this guide synthesizes findings from related α7 nAChR agonists and outlines the key signaling pathways and experimental protocols relevant to its study.
Introduction to this compound
This compound is an experimental drug developed for its potential to treat cognitive deficits. It acts as a selective agonist for the α7 nicotinic acetylcholine receptor.[1] Preclinical studies have demonstrated its ability to enhance cognitive functions such as learning and attention in animal models.[2] These pro-cognitive effects are believed to be mediated, at least in part, by its ability to modulate synaptic plasticity in key brain regions like the hippocampus.
Table 1: Preclinical Efficacy of this compound in Cognitive Tasks
| Behavioral Test | Species | Dosing | Key Findings | Reference |
| Novel Object Recognition | Mice | 0.00178-1.78 mg/kg | Improved novel object recognition across a broad dose range. | [2] |
| Operant Responding | Rats | Plateau effect at 0.003 mg/kg | Dose-dependently enhanced acquisition of operant responding with delayed reinforcement. | [2] |
This compound and Hippocampal Long-Term Potentiation (LTP)
Signaling Pathways in α7 nAChR-Mediated LTP
The activation of α7 nAChRs by an agonist like this compound is proposed to initiate a signaling cascade that facilitates LTP. This pathway is crucial for understanding the molecular basis of its pro-cognitive effects.
Upon binding of this compound to the α7 nAChR, the channel opens, leading to an influx of calcium ions.[4] This increase in intracellular calcium can activate multiple downstream pathways. One key pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] PKA, along with other calcium-activated kinases, can then phosphorylate the extracellular signal-regulated kinase (ERK).[2][4] Both PKA and ERK are known to converge on the transcription factor cAMP response element-binding protein (CREB).[7] Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity and memory formation, ultimately contributing to the enhancement of LTP.
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, a general experimental workflow for assessing the effect of an α7 nAChR agonist on hippocampal LTP can be constructed based on standard electrophysiological techniques.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.
-
Anesthesia and Dissection: Anesthetize the rat with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
Electrophysiological Recording
-
Recording Chamber: Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][8]
-
Baseline Recording: After a stable baseline fEPSP is established (typically 20-30 minutes), apply the test compound.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Concentrations would likely be in the nanomolar to low micromolar range based on its EC50 of 338 nmol/L.[1]
-
LTP Induction: After a sufficient incubation period (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).
-
Post-HFS Recording: Record the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Data Analysis
The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope at a specific time point post-HFS (e.g., 60 minutes) compared to the pre-HFS baseline.
Conclusion
This compound, as a selective α7 nAChR agonist, holds promise as a cognitive enhancer. Its mechanism of action is strongly linked to the modulation of synaptic plasticity in the hippocampus. While direct quantitative evidence for this compound-induced LTP enhancement is pending in publicly accessible literature, the established role of α7 nAChR activation in facilitating LTP through Ca2+-dependent signaling pathways involving PKA and ERK provides a solid foundation for its pro-cognitive effects. Further electrophysiological studies are warranted to precisely quantify the dose-dependent effects of this compound on LTP and to further elucidate the intricacies of its downstream signaling targets. The experimental protocols and conceptual framework provided in this guide offer a basis for such future investigations.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of hippocampus-dependent memory by cyclic AMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A delayed response enhancement during hippocampal presynaptic plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of AZD0328
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0328 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was investigated for the treatment of cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Understanding the pharmacokinetic and metabolic profile of a drug candidate is crucial for its development and for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, compiled from preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans. While comprehensive quantitative data from all studies is not publicly available, this section summarizes the key findings regarding its absorption, distribution, metabolism, and excretion (ADME).
Preclinical Pharmacokinetics
Human Pharmacokinetics
The pharmacokinetics of this compound have been assessed in healthy volunteers through single ascending dose (SAD) and multiple ascending dose (MAD) studies. A key Phase 1 study (NCT00738959) was conducted in healthy young Japanese and Caucasian male volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of this compound.[4]
In these clinical studies, this compound was administered at doses up to 2 mg in SAD studies and up to 1.35 mg for 13 days in MAD studies.[3] While the specific pharmacokinetic parameters from the NCT00738959 study are not publicly detailed, it was established that the drug is renally cleared.[3] This suggests that the kidneys are a primary route of elimination for this compound and its metabolites.
Table 1: Summary of Human Pharmacokinetic Studies
| Study Identifier | Population | Study Design | Doses Administered | Key Findings (Publicly Available) |
| NCT00738959 | Healthy Japanese and Caucasian Males | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, SAD & MAD | Not specified in public records | Assessed safety, tolerability, and pharmacokinetics.[4] |
| General Phase 1 | Healthy Volunteers | SAD & MAD | Up to 2 mg (SAD), Up to 1.35 mg for 13 days (MAD) | This compound is renally cleared.[3] |
Metabolism
The metabolism of this compound has been investigated extensively through in vitro studies, providing valuable insights into its biotransformation pathways and the enzymes responsible.
In Vitro Metabolism
A pivotal study by Zhou et al. characterized the in vitro metabolism of this compound across different species, including humans, rats, dogs, and guinea pigs, using hepatocytes and liver microsomes.[1][2]
A significant finding from these studies is the marked difference in metabolic stability across species. This compound was found to be highly stable in human hepatocytes, with only about 2% metabolism observed after a 4-hour incubation. In contrast, the compound was extensively metabolized in rat, dog, and guinea pig hepatocytes, with metabolism rates of 55%, 68%, and 96%, respectively, over the same period.[1]
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes (4-hour incubation)
| Species | Metabolism Rate (%) |
| Human | ~2 |
| Rat | 55 |
| Dog | 68 |
| Guinea Pig | 96 |
| [Source: Zhou et al.][1] |
Metabolic Pathways and Metabolites
The primary metabolic pathway for this compound in humans is N-oxidation, leading to the formation of the N-oxide metabolite (M6).[1] This was the only metabolite detected in human hepatocyte incubations. In preclinical species, where metabolism is more extensive, other metabolic pathways are also observed, including hydroxylation of the azabicyclo-octane or furopyridine moieties of the molecule.[1][2]
A dog-specific metabolite, the pyridine (B92270) N-methylation product of this compound (M2), was identified and was not observed in human or other preclinical species.[1][2] An N-glucuronide metabolite of this compound has also been observed in human liver microsomes.[1]
Enzymes Involved in Metabolism
Multiple enzymes have been identified as being involved in the metabolism of this compound. The formation of the major human metabolite, the N-oxide (M6), is catalyzed by several enzymes, including Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as Flavin-containing monooxygenases (FMO) FMO1 and FMO3.[1][2] The involvement of multiple enzymes suggests that the potential for clinically significant drug-drug interactions due to inhibition of a single metabolic pathway is relatively low.[1]
Experimental Protocols
This section provides an overview of the methodologies employed in the key in vitro metabolism studies of this compound. Detailed protocols for in vivo pharmacokinetic studies and specific bioanalytical methods for this compound are not publicly available.
In Vitro Metabolism Studies (Based on Zhou et al.)
Objective: To investigate the metabolic profile and stability of this compound in liver microsomes and hepatocytes from humans, rats, dogs, and guinea pigs, and to identify the enzymes responsible for its metabolism.
Materials:
-
[¹⁴C]this compound
-
Cryopreserved hepatocytes (human, rat, dog, guinea pig)
-
Human liver microsomes (HLM)
-
cDNA-expressed human CYP and FMO enzymes
-
NADPH regenerating system
-
LC-MS/MS for metabolite identification and quantification
Methodology:
-
Hepatocyte Incubations:
-
Cryopreserved hepatocytes were thawed and suspended in incubation medium.
-
[¹⁴C]this compound was added to the hepatocyte suspension and incubated at 37°C.
-
Aliquots were taken at various time points (e.g., up to 4 hours), and the reaction was quenched with acetonitrile.
-
Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the percentage of parent drug remaining and to identify metabolites.
-
-
Liver Microsome Incubations:
-
This compound was incubated with pooled human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
The reaction was terminated, and the samples were processed for LC-MS/MS analysis.
-
-
Enzyme Phenotyping:
-
Incubations were conducted with a panel of cDNA-expressed human CYP and FMO enzymes to identify the specific enzymes responsible for the formation of the N-oxide metabolite.
-
Chemical inhibitors of specific CYP and FMO enzymes were also used in incubations with HLM to confirm the contribution of each enzyme.
-
Data Analysis:
-
The rate of disappearance of this compound was used to determine its metabolic stability.
-
Metabolites were identified based on their mass spectral data.
-
The relative contribution of different enzymes to the metabolism of this compound was determined by comparing the rate of metabolite formation in the presence and absence of specific inhibitors or by using recombinant enzymes.
Visualizations
Metabolic Pathways of this compound
Caption: Proposed metabolic pathways of this compound.
In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism studies of this compound.
Conclusion
The pharmacokinetic and metabolic properties of this compound have been characterized through a combination of in vitro and in vivo studies. The compound exhibits notable inter-species differences in its metabolic stability, being significantly more stable in humans than in preclinical species such as rats, dogs, and guinea pigs. The primary route of metabolism in humans is N-oxidation, mediated by multiple CYP and FMO enzymes, which minimizes the risk of drug-drug interactions. This compound is cleared from the body primarily through renal excretion. While detailed quantitative pharmacokinetic data from clinical trials are not fully public, the available information provides a solid foundation for understanding the disposition of this compound in biological systems. Further disclosure of clinical pharmacokinetic data would allow for a more complete and quantitative assessment of this compound.
References
- 1. In vitro metabolism of α7 neuronal nicotinic receptor agonist this compound and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Safety, tolerability & PK of this compound in Caucasian & Japanese [astrazenecaclinicaltrials.com]
AZD0328: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement in Neurological Disorders
An In-depth Technical Guide
Executive Summary
AZD0328 is a novel, potent, and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential to enhance cognitive function in neurological and psychiatric disorders. Preclinical studies have demonstrated its ability to improve learning, memory, and attention in various animal models, primarily through the modulation of cortical dopamine (B1211576) release. However, clinical trials in patients with schizophrenia did not show a statistically significant improvement in cognitive endpoints. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, preclinical efficacy, clinical trial data, and detailed experimental methodologies.
Mechanism of Action
This compound is a spirofuropyridine derivative that acts as a selective partial agonist at the α7 nAChR.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Upon binding, this compound induces a conformational change in the receptor, leading to the influx of cations, primarily Ca2+. This influx of calcium is a key event that triggers downstream signaling cascades.
A significant aspect of this compound's mechanism is its ability to enhance the activity of midbrain dopaminergic neurons.[1] In vivo studies have shown that administration of this compound leads to increased firing of putative dopamine neurons in the ventral tegmental area (VTA).[1] This, in turn, results in elevated extracellular dopamine levels in the prefrontal cortex.[1] This neurochemical change is believed to be a primary contributor to the pro-cognitive effects observed in preclinical models.[1]
Signaling Pathways
The activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events that are thought to underlie its effects on synaptic plasticity and cognitive function. A key pathway involves the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2]
Quantitative Data
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Receptor/Channel | Value | Reference(s) |
| Binding Affinity (Ki) | ||||
| Rat (native) | α7 nAChR | 4.7 nM | [1] | |
| Human (recombinant) | α7 nAChR | 3.0 nM | [1] | |
| Rat (native) | 5-HT3 | 25 nM | [1] | |
| Human (recombinant) | 5-HT3A | 12 nM | [1] | |
| Functional Activity (EC50) | ||||
| Rat | α7 nAChR | 150 nM | [1] | |
| Human | α7 nAChR | 338 nM | [1] | |
| Intrinsic Activity | ||||
| Rat | α7 nAChR | 61% | [1] | |
| Human | α7 nAChR | 65% | [1] |
Table 2: Preclinical Efficacy of this compound in Cognitive Models
| Model | Species | Test | Effective Dose Range (mg/kg) | Outcome | Reference(s) |
| Learning & Attention | Rat | Operant Conditioning (Delayed Reinforcement) | 0.003 (plateau effect) | Dose-dependently enhanced acquisition | [1] |
| Recognition Memory | Mouse | Novel Object Recognition | 0.00178 - 1.78 | Significantly increased novel object recognition | [1][3] |
Table 3: Clinical Trial Data for this compound
| Trial ID | Indication | Phase | Dose | Key Findings | Reference(s) |
| NCT00669903 | Schizophrenia | IIa | 0.00093 to 0.675 mg (multiple ascending doses) | No statistically significant improvement in cognitive endpoints. | [4] |
Table 4: Clinical Safety and Tolerability of this compound
| Population | Dose | Most Common Adverse Events | Reference(s) |
| Healthy Volunteers | Up to 2 mg (single dose), 1.35 mg (multiple doses for 13 days) | Facial flushing, gastrointestinal disturbances, nausea. | [1] |
| Patients with Schizophrenia | Up to 0.675 mg (once daily for 14 days) | Dose-related incidence of nausea. | [1] |
Experimental Protocols
In Vivo Microdialysis for Dopamine Release
This protocol was utilized to measure extracellular dopamine levels in the prefrontal cortex of awake rats following this compound administration.[1]
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the medial prefrontal cortex.
-
Microdialysis: Following recovery, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of this compound or vehicle.
-
Analysis: Dopamine concentrations in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
In Vivo Electrophysiology for Dopamine Neuron Firing
This technique was employed to record the firing activity of putative dopamine neurons in the ventral tegmental area (VTA) of rats in response to this compound.[1]
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Anesthetized rats were placed in a stereotaxic frame. A recording electrode was lowered into the VTA.
-
Neuron Identification: Putative dopaminergic neurons were identified based on their characteristic slow, irregular firing pattern and broad action potential waveform.
-
Data Acquisition: The spontaneous firing rate and bursting activity of these neurons were recorded before and after the administration of this compound.
-
Analysis: Changes in firing rate and the pattern of burst firing were analyzed to determine the effect of the compound. Bursting was defined as the occurrence of two or more consecutive spikes with an inter-spike interval of less than 80 ms, and the burst was terminated by an interval of more than 160 ms.[5]
Novel Object Recognition (NOR) Test
The NOR test was used to assess recognition memory in mice.[1][3]
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Mice were individually allowed to explore the empty arena for a set period on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects were placed in the arena, and each mouse was allowed to explore them for a defined duration (e.g., 9 minutes).[3]
-
Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The mouse was returned to the arena, and the time spent exploring each object was recorded.
-
-
Data Analysis: A discrimination index was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher index indicates better recognition memory.
Operant Conditioning with Delayed Reinforcement
This task was used to evaluate the effects of this compound on learning and attention in rats.[1]
-
Apparatus: Operant conditioning chambers equipped with levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Procedure:
-
Training: Rats were trained to press a lever to receive a reward.
-
Delayed Reinforcement: A delay was introduced between the lever press and the delivery of the reward. The acquisition of this task is sensitive to manipulations of attention and learning.
-
-
Drug Administration: this compound or vehicle was administered before the training sessions.
-
Data Analysis: The rate of acquisition of the lever-pressing behavior under the delayed reinforcement schedule was measured.
Radioligand Binding Assay
This assay was used to determine the binding affinity of this compound for various nAChR subtypes and the 5-HT3 receptor.[1]
-
Preparation: Membranes were prepared from rat brain tissue or cells expressing the receptor of interest.
-
Assay: The membranes were incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of this compound.
-
Measurement: The amount of radioligand bound to the receptors was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
Ki Calculation: The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[6]
Conclusion
This compound is a selective α7 nAChR partial agonist with demonstrated pro-cognitive effects in preclinical models, which are likely mediated by the enhancement of cortical dopamine release. The compound has a well-characterized in vitro pharmacological profile. However, despite the promising preclinical data, a Phase IIa clinical trial in patients with schizophrenia did not demonstrate a significant improvement in cognition. The most commonly reported adverse events in clinical trials were gastrointestinal in nature, particularly nausea. While the development of this compound for cognitive enhancement in major neurological disorders has not progressed, the data generated from its investigation provide valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement. Further research with other α7 nAChR modulators may yet yield clinically meaningful benefits for patients with cognitive deficits.
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Disruption of NMDAR-dependent burst firing by dopamine neurons provides selective assessment of phasic dopamine-dependent behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
In-depth Technical Guide: Investigating AZD0328 in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. Cognitive deficits, in particular, are poorly addressed by current antipsychotic medications and represent a significant area of unmet medical need. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for improving cognitive function in schizophrenia. AZD0328, a selective partial agonist of the α7 nAChR, has been investigated in preclinical animal models to evaluate its potential as a pro-cognitive agent. This technical guide provides a comprehensive overview of the investigation of this compound in animal models relevant to schizophrenia, focusing on its mechanism of action, receptor binding profile, and effects on cognitive performance.
Core Data Summary
Receptor Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for various nicotinic and serotonin (B10506) receptor subtypes. This data is crucial for understanding the selectivity and potential off-target effects of the compound.
| Receptor Subtype | Species | Tissue/System | Ki (nM) |
| α7 nAChR | Rat (native) | - | 4.7 |
| α7 nAChR | Human (recombinant) | - | 3.0 |
| 5-HT3 | Rat (native) | - | 25 |
| 5-HT3 | Human (recombinant) | - | 12 |
| α4β2 nAChR | Rat (native) | - | 140 |
| α3-containing "ganglionic" nAChR | - | - | 2,500 |
| α1β1γδ "muscle" nAChR | Mouse | - | 20,000 |
Data compiled from Sydserff et al., 2009.
Efficacy of this compound in Preclinical Behavioral Models
This table summarizes the effective doses of this compound in various behavioral tasks relevant to cognitive function.
| Behavioral Task | Animal Model | Dosing Route | Effective Dose Range | Key Findings |
| Novel Object Recognition | Mice | Subcutaneous (SC) | 0.00178 - 1.78 mg/kg | Significantly improved novel object recognition.[1] |
| Acquisition of Operant Responding (with delayed reinforcement) | Rats | - | Plateau effect at 0.003 mg/kg | Dose-dependently enhanced acquisition of operant responding.[1] |
| Increased Firing of Dopamine (B1211576) Neurons | Rats | - | 0.00138 mg/kg | Increased firing of putative dopamine neurons in the ventral tegmental area.[1] |
| Increased Prefrontal Cortical Dopamine | Rats | - | Maximal at 0.00178 mg/kg | Showed an inverted U-shaped dose-response curve.[1] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The protocol for investigating the effects of this compound on cognition in mice is as follows:
Apparatus:
-
A square open-field arena (e.g., 40 cm x 40 cm for mice).[2] The walls can be transparent or opaque and should be high enough to prevent escape. The floor should be of a non-reflective material to ensure good contrast for video tracking.
Objects:
-
Three sets of identical objects are required. The objects should be of similar size and complexity but differ in shape and texture to be easily discriminable by the mice. They should be heavy enough that the mice cannot easily displace them.
Procedure:
-
Habituation: On the first day, mice are habituated to the empty testing arena for a set period (e.g., 5-10 minutes) to reduce novelty-induced stress.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 10 minutes). This compound or vehicle is administered subcutaneously 30 minutes prior to this phase.[3]
-
Testing Phase: After a retention interval (e.g., 15 minutes to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for a set duration (e.g., 9 minutes).[3] Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Acquisition of Operant Responding with Delayed Reinforcement
This task assesses attention and learning in rats by measuring their ability to learn an association between a lever press and a delayed reward.
Apparatus:
-
Standard operant conditioning chambers equipped with a lever and a food dispenser.
Procedure:
-
Pre-training: Rats are typically food-restricted to motivate them to work for a food reward. They are habituated to the operant chambers and trained to retrieve food pellets from the dispenser.
-
Acquisition Training:
-
A trial begins with the presentation of a cue (e.g., illumination of a light).
-
A single press on the lever during the cue presentation results in the delivery of a food pellet after a delay.
-
The delay between the lever press and the reward is a critical parameter that challenges the animal's attentional processes.
-
The specific schedule of reinforcement used in the this compound studies was a form of delayed reinforcement, though the exact schedule (e.g., fixed-ratio, variable-ratio) is not explicitly detailed in the available literature.[1]
-
This compound or vehicle is administered prior to the training sessions.
-
Data Analysis:
-
The primary measure is the number of correct responses (lever presses during the cue) and the rate of acquisition of the task over sessions.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is a selective partial agonist of the α7 nAChR. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Ca2+, into the neuron. This increase in intracellular calcium can trigger a cascade of downstream signaling events. In the context of schizophrenia, the pro-cognitive effects of this compound are thought to be mediated, at least in part, by the modulation of dopaminergic and glutamatergic neurotransmission in key brain regions like the prefrontal cortex and hippocampus.
Caption: Proposed signaling pathway for this compound's pro-cognitive effects.
Experimental Workflow for Novel Object Recognition
The following diagram illustrates the typical workflow for conducting a novel object recognition experiment to test the efficacy of a compound like this compound.
Caption: Experimental workflow for the Novel Object Recognition test.
Logical Relationship in Schizophrenia Animal Models
Animal models of schizophrenia often utilize NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce cognitive deficits that mimic those seen in patients. The logical framework for testing a potential therapeutic like this compound in such a model is depicted below.
Caption: Logical framework for testing this compound in an NMDA antagonist model.
Discussion and Future Directions
The preclinical data for this compound in animal models demonstrates its potential to improve cognitive function through the selective activation of α7 nAChRs. The compound enhances cortical dopamine release and improves performance in tasks assessing learning and memory in rodents.[1] The effects of this compound are observed at very low doses, suggesting a potent mechanism of action.[1]
However, a significant gap in the current literature is the lack of studies investigating this compound in established animal models of schizophrenia that utilize NMDA receptor antagonists like PCP or ketamine. These models are widely considered to have good face and predictive validity for the cognitive deficits of schizophrenia. Future research should focus on evaluating the efficacy of this compound in reversing the cognitive impairments induced by these agents.
Furthermore, detailed pharmacokinetic studies determining the brain concentration of this compound over time (Cmax and Tmax) are needed to establish a clearer relationship between drug exposure in the central nervous system and its behavioral effects.
While this compound showed promise in preclinical models, it is important to note that a Phase 2a clinical trial in patients with schizophrenia did not demonstrate a statistically significant improvement in cognition. This highlights the translational challenges in drug development for schizophrenia and underscores the need for more refined preclinical models and a deeper understanding of the complex neurobiology of the disorder.
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P50 inhibitory sensory gating in schizophrenia: analysis of recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0328: A Comprehensive Technical Profile of its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0328 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[[“]][2][3] The α7 nAChR is implicated in various cognitive processes, and its modulation represents a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[4] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Binding Affinity and Functional Activity of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. The data presented below summarizes its high affinity for the human α7 nAChR and its functional potency as a partial agonist.
Table 1: this compound Binding Affinity for α7 Nicotinic Acetylcholine Receptors
| Species | Receptor | Assay Type | Parameter | Value (nM) |
| Human | α7 nAChR | Radioligand Binding | IC50 | 3 |
| Human | α7 nAChR | Radioligand Binding | Ki | 3.0 |
| Rat | α7 nAChR | Radioligand Binding | Ki | 4.7 |
Data sourced from AstraZeneca Open Innovation and scientific literature.[5][6]
Table 2: this compound Functional Activity at α7 Nicotinic Acetylcholine Receptors
| System | Parameter | Value |
| Human α7 nAChR | Activation (Whole Cell Current) | 2.9 µM |
| Human α7 nAChR (expressed in Xenopus oocytes) | EC50 | 338 nM |
| Human α7 nAChR | Intrinsic Activity (vs. Acetylcholine) | 101% (Full Agonist) / 65% (Partial Agonist) |
Note: There are conflicting reports on the intrinsic activity, with some sources indicating it acts as a full agonist and others as a partial agonist.[5][7] This may depend on the expression system and experimental conditions.
Selectivity Profile of this compound
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, which can minimize off-target effects. This compound exhibits a favorable selectivity profile.
Table 3: Selectivity of this compound for Nicotinic and Serotonin Receptors
| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity Fold (vs. Human α7 nAChR Ki) |
| α1β1γδ nAChR | Not Specified | Not Specified | ~60 | ~20-fold |
| Other Nicotinic Receptors | Not Specified | Not Specified | >3000 | >1000-fold |
| 5-HT3 Receptor | Human | Ki | 12 | 4-fold |
| 5-HT3 Receptor | Rat | Ki | 25 | 8.3-fold |
| α4β2 nAChR | Rat | Ki | 140 | 46.7-fold |
| "Ganglionic" α3-containing nAChR | Rat | Ki | 2500 | 833.3-fold |
Data compiled from AstraZeneca Open Innovation and published research.[5][6]
Signaling Pathway and Mechanism of Action
Activation of the α7 nAChR by this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events, including the modulation of neurotransmitter release. A key effect of this compound is the enhancement of cortical dopamine (B1211576) release, which is believed to underlie its pro-cognitive effects.[8]
Experimental Protocols
The following sections outline the general methodologies employed to characterize the binding and functional profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[9]
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human α7 nAChR expressed in HEK293 cells) are prepared by homogenization and centrifugation.[10] The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (this compound).[11] The incubation is carried out in a buffered solution at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[10]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[9] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays using Xenopus Oocytes
Xenopus oocytes are a widely used expression system for studying the function of ion channels.[12]
Detailed Methodology:
-
Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs.[13] cRNA encoding the human α7 nAChR subunit is microinjected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression and assembly of functional receptors on the oocyte membrane.[13]
-
Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure the ion currents flowing across the oocyte membrane.[14] The oocyte is impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: A range of concentrations of this compound is applied to the oocyte via a perfusion system.
-
Data Acquisition and Analysis: The resulting inward currents, carried by the influx of cations through the activated α7 nAChRs, are recorded. The peak current amplitude at each concentration is measured. The data are then plotted as current response versus the logarithm of the agonist concentration, and a dose-response curve is fitted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response, which can be compared to a reference agonist like acetylcholine to determine intrinsic activity.[14]
Off-Target Screening
To assess the selectivity of a compound, it is typically screened against a panel of other receptors, ion channels, enzymes, and transporters.[15]
General Methodology:
-
Panel Selection: A comprehensive panel of targets is chosen, often including a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes and transporters that are known to be involved in adverse drug reactions.
-
Primary Screen: this compound is initially screened at a single, high concentration (e.g., 10 µM) against this panel using high-throughput binding or functional assays.
-
Hit Identification: Any target where this compound shows significant activity (e.g., >50% inhibition in a binding assay) is identified as a "hit".
-
Dose-Response Confirmation: For any identified hits, follow-up dose-response experiments are conducted to determine the potency (IC50 or EC50) of the interaction.
-
Risk Assessment: The potential for clinically relevant off-target effects is assessed by comparing the in vitro potency at the off-target with the potency at the primary target (α7 nAChR) and the expected therapeutic plasma concentrations of the drug.
Conclusion
This compound is a potent α7 nAChR partial agonist with high affinity and a favorable selectivity profile. The data presented in this technical guide, derived from standard and robust in vitro pharmacological assays, support its further investigation as a potential therapeutic agent for cognitive deficits in various CNS disorders. The detailed methodologies provided herein offer a framework for the replication and extension of these findings.
References
- 1. consensus.app [consensus.app]
- 2. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional acetylcholine receptors expressed in Xenopus oocytes after injection of Torpedo beta, gamma, and delta subunit RNAs are a consequence of endogenous oocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of selective blockers for Ca2+-activated Cl- channel using Xenopus laevis oocytes with an improved drug screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis Measurement of Dopamine Following AZD0328 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting in vivo microdialysis experiments to measure dopamine (B1211576) release in the rat prefrontal cortex following the administration of AZD0328, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Introduction
This compound is a potent and selective partial agonist for the α7 neuronal nicotinic receptor (NNR).[1][2] Activation of these receptors has been shown to modulate dopaminergic systems, playing a crucial role in cognitive processes.[1][2] In vivo microdialysis is a widely used neurochemical technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals.[3][4] This methodology, coupled with a sensitive analytical technique like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the precise quantification of dopamine and its metabolites, providing valuable insights into the neuropharmacological effects of compounds like this compound.
Mechanism of Action: this compound and Dopamine Release
This compound enhances cortical dopamine levels by selectively activating α7 nAChRs. This activation is believed to enhance the activity of midbrain dopaminergic neurons, which project to the prefrontal cortex, thereby increasing dopamine release in this region.[1] Studies have shown that low doses of this compound result in an increase in extracellular dopamine in the prefrontal cortex of rats.[1] Interestingly, the dose-effect relationship is described as an inverted 'U' shape, with the most significant increase in dopamine observed at very low doses of the compound.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on dopamine release in the prefrontal cortex of awake rats, as reported in key literature.
| Compound | Dose (mg/kg) | Route of Administration | Peak Effect on Dopamine Release (% of Baseline) | Time to Peak Effect (hours post-dosing) | Animal Model | Brain Region | Reference |
| This compound | 0.00178 | Not Specified in Abstract | Maximal increase | 2 | Awake Rats | Prefrontal Cortex | [1] |
Note: The exact percentage increase for the maximal effect was not specified in the abstract of the primary study. The study highlights an inverted dose-effect relationship where 0.00178 mg/kg was the lowest and most effective dose tested.
Experimental Protocols
The following is a representative, detailed protocol for an in vivo microdialysis experiment to measure dopamine release in the rat prefrontal cortex following this compound administration. This protocol is compiled from established methodologies in the field, as the specific detailed protocol from the key study by Sydserff et al. (2009) is not fully available in the public domain.
1. Animal Model
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Incise the scalp to expose the skull.
-
Drill a small hole over the medial prefrontal cortex (mPFC). Representative stereotaxic coordinates from bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from the skull surface.[5] These coordinates should be optimized for the specific rat strain and age.
-
Implant a guide cannula (e.g., CMA 12) aimed at the mPFC and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 5-7 days before the microdialysis experiment.
-
3. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min. A representative aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgCl₂, and 0.2 mM ascorbic acid (to prevent dopamine oxidation), buffered to pH 7.4.
-
-
Stabilization: Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of dopamine levels.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least three baseline samples before administering this compound.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.00178 mg/kg, subcutaneously or intraperitoneally). The vehicle used for this compound should be administered to a control group.
-
Continue collecting dialysate samples for at least 4-5 hours post-administration.
-
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
4. Dopamine Analysis by HPLC-ECD
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a C18 reverse-phase column, and a highly sensitive electrochemical detector.
-
Mobile Phase: A representative mobile phase consists of a sodium phosphate (B84403) buffer, EDTA, 1-octanesulfonic acid (as an ion-pairing agent), and methanol, with the pH adjusted to be acidic (e.g., pH 3.0-4.0).
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Injection Volume: 10-20 µL.
-
-
Electrochemical Detection:
-
Set the potential of the glassy carbon working electrode to an oxidative potential suitable for dopamine detection (e.g., +0.6 to +0.8 V) versus an Ag/AgCl reference electrode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine.
-
Quantify the dopamine concentration in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage change from the basal dopamine levels.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: this compound signaling pathway for dopamine release.
References
- 1. besjournal.com [besjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD0328 in Novel Object Recognition (NOR) Tasks in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0328 is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which has demonstrated potential as a cognitive enhancer.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in novel object recognition (NOR) tasks in mice, a widely used behavioral assay for assessing learning and memory.[4] The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones, offering a non-invasive method to evaluate the efficacy of procognitive compounds.[5]
Mechanism of Action of this compound
This compound exerts its cognitive-enhancing effects by selectively binding to and activating α7 nAChRs.[1][2] This activation leads to an increase in the firing of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain.[6] Consequently, there is an enhanced release of dopamine (B1211576) in the prefrontal cortex, a key brain region involved in executive function, attention, and memory.[6][7][8] The procognitive effects of this compound in the NOR task are absent in mice lacking the α7 nAChR, confirming its mechanism of action.[6][7][8]
Data Presentation: Efficacy of this compound in the Novel Object Recognition Task
Studies have demonstrated that this compound improves performance in the novel object recognition task in mice across a wide dose range. While detailed public data presenting a full dose-response curve with discrimination indices is limited, the available information indicates a significant cognitive-enhancing effect.
| Dose (mg/kg, s.c.) | Observation | Outcome | Reference |
| 0.00178 - 1.78 | Improved novel object recognition | Effective Dose Range | [6][7][8] |
| 0.00178 | Significantly increased duration and frequency of interaction with the novel object (p < 0.05) | Significant Cognitive Enhancement | [8] |
Note: The discrimination index (DI) is a common metric for NOR tasks, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible results in the NOR task. The following is a detailed methodology adapted from established protocols.[5][9][10]
Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 30 cm) made of a non-porous material (e.g., Plexiglas or PVC) that is easy to clean.
-
Objects: Two sets of identical objects that are different from each other. Objects should be of similar size and material, lack any innate motivational properties, and be heavy enough that the mice cannot displace them.
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions for later analysis. Automated tracking software (e.g., Noldus EthoVision XT) is recommended for accurate and unbiased data collection.
-
Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant to clean the arena and objects between trials to eliminate olfactory cues.
Experimental Workflow
Detailed Procedure
1. Pre-Experiment: Habituation to Handling
-
For at least three days prior to the experiment, handle the mice for a few minutes each day to acclimate them to the experimenter and reduce stress-induced neophobia.
2. Day 1: Habituation to the Arena
-
Place each mouse individually into the empty test arena and allow it to explore freely for 10 minutes.
-
This phase allows the mouse to become accustomed to the environment, reducing anxiety and exploratory behavior not directed at the objects during subsequent phases.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol.
3. Day 2: Training (Familiarization) Phase
-
Administer this compound (e.g., 0.00178 mg/kg, subcutaneously) or the vehicle control 30 minutes prior to the training session.[8]
-
Place two identical objects in opposite, symmetrical corners of the arena.
-
Place the mouse in the center of the arena, equidistant from the two objects, and allow it to explore freely for 10 minutes.
-
Record the session for later analysis of the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
After the session, return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
4. Inter-Trial Interval (ITI)
-
The time between the training and testing phase can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
5. Day 2 or 3: Testing Phase
-
Place one of the familiar objects from the training phase and one novel object in the same locations as the objects during training.
-
Place the mouse back into the center of the arena and allow it to explore for 5-10 minutes.
-
Record the session to measure the time spent exploring the familiar and the novel object.
-
A mouse with intact recognition memory will spend significantly more time exploring the novel object.
Data Analysis
-
Quantify Exploration Time: Using the video recordings, measure the time each mouse spends exploring the two objects during the training phase and the familiar and novel objects during the testing phase.
-
Calculate the Discrimination Index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
Statistical Analysis:
-
During the training phase, a paired t-test can be used to ensure there was no inherent preference for the location of either identical object.
-
During the testing phase, a one-sample t-test can be used to determine if the DI is significantly different from zero (chance performance).
-
An unpaired t-test or ANOVA can be used to compare the DI between the this compound-treated group and the vehicle control group.
-
Conclusion
This compound has been shown to be an effective cognitive enhancer in the novel object recognition task in mice. The provided protocols offer a robust framework for researchers to investigate the procognitive effects of this compound and other α7 nAChR agonists. Careful adherence to the experimental design and data analysis procedures will ensure the generation of high-quality, reproducible data for drug development and neuroscience research.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
Application Notes and Protocols for AZD0328 Administration in Operant Conditioning Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of AZD0328 in operant conditioning studies in rats. This document outlines the mechanism of action, detailed experimental protocols, and key quantitative data to facilitate the design and execution of reproducible experiments.
Introduction
This compound is a novel spirofuropyridine that acts as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its administration has been shown to enhance cognitive processes, including learning and attention, in rodent models.[1][2] These effects are primarily mediated by the modulation of dopaminergic and glutamatergic neurotransmission in brain regions critical for executive function, such as the prefrontal cortex (PFC).[3][4] Specifically, this compound enhances cortical dopamine (B1211576) release, which is a key neurochemical event underlying the improvement in operant responding.[1][5]
Mechanism of Action: Signaling Pathway
This compound exerts its pro-cognitive effects by activating α7 nAChRs, which are ligand-gated ion channels. The predominant mechanism for this compound-induced enhancement of dopamine release in the PFC is indirect. α7 nAChRs are located on presynaptic glutamatergic terminals in the ventral tegmental area (VTA) and the PFC. Activation of these receptors by this compound leads to an influx of Ca2+, which in turn facilitates the release of glutamate (B1630785). This released glutamate then stimulates dopamine neurons in the VTA that project to the PFC, resulting in increased dopamine release in the PFC. This enhancement of dopaminergic neurotransmission is believed to be the primary driver for the observed improvements in cognitive tasks, such as operant conditioning with delayed reinforcement.
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rats.
Table 1: Efficacy of this compound on Operant Conditioning and Neurochemistry
| Parameter | Effective Dose (mg/kg, s.c.) | Observation | Species | Reference |
| Enhancement of Operant Responding | 0.003 (plateau effect) | Dose-dependent enhancement in the acquisition of operant responding with delayed reinforcement. | Rat | [1] |
| Increased Dopamine Neuron Firing | 0.00138 | Increased firing of putative dopamine neurons in the ventral tegmental area. | Rat | [1][2] |
| Maximal Dopamine Release | 0.00178 | Maximal increase in extracellular dopamine in the prefrontal cortex. | Rat | [1][2] |
| Peak Dopamine Levels | N/A | Peak extracellular dopamine levels in the prefrontal cortex were reached 2 hours after dosing. | Rat | [1][2] |
Table 2: Dose-Response Effect of this compound on Acquisition of Operant Responding (Hypothetical Data based on Published Findings)
| This compound Dose (mg/kg, s.c.) | Mean Number of Successful Lever Presses (± SEM) |
| Vehicle | 55 ± 5 |
| 0.001 | 70 ± 6 |
| 0.003 | 85 ± 7 |
| 0.01 | 83 ± 6 |
Note: This table is illustrative and based on the reported plateau effect at 0.003 mg/kg. For precise values, refer to the full-text of Sydserff et al., 2009.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of this compound on operant conditioning in rats.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g at the start of the experiment
-
Housing: Single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Food Restriction: Rats should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum.
This compound Administration
-
Formulation: this compound is typically dissolved in sterile saline.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing: Doses ranging from 0.001 to 0.01 mg/kg have been shown to be effective. A dose of 0.003 mg/kg is reported to produce a plateau effect on enhancing operant responding.[1]
-
Timing: Administer this compound approximately 30 minutes to 2 hours prior to the operant conditioning session to coincide with peak brain levels and effects on dopamine release.[1][2]
Operant Conditioning Protocol: Acquisition with Delayed Reinforcement
This protocol is designed to assess the effects of this compound on learning and attention.
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
Reinforcement: 45 mg food pellets (e.g., Noyes Precision Pellets).
Procedure:
-
Habituation: Acclimate the rats to the operant chambers for 30 minutes for 2-3 days prior to training.
-
Magazine Training: Train the rats to associate the sound of the food dispenser with the delivery of a food pellet. This is achieved by delivering pellets intermittently until the rat reliably approaches the food magazine upon hearing the dispenser click.
-
Shaping/Lever Press Training (Continuous Reinforcement):
-
Introduce one lever into the chamber.
-
Initially, reward successive approximations of a lever press (e.g., approaching, sniffing, touching the lever).
-
Once the rat reliably presses the lever, switch to a continuous reinforcement schedule (Fixed Ratio 1 - FR1), where every lever press results in the delivery of a food pellet.
-
Continue until the rat consistently presses the lever for reinforcement.
-
-
Acquisition with Delayed Reinforcement:
-
Once a stable lever-pressing response is established, introduce a delay between the lever press and the delivery of the food pellet.
-
Schedule: A common schedule is a Fixed Ratio (FR) schedule with a delay. For example, on an FR-1 schedule with a 10-second delay, the first lever press initiates a 10-second countdown, after which a food pellet is delivered. Subsequent lever presses during the delay period have no consequence.
-
Session Duration: Sessions are typically 30-60 minutes in length.
-
Data Collection: Record the number of lever presses, the number of reinforcements earned, and the latency to the first lever press.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 0.001 mg/kg)
-
Group 3: this compound (e.g., 0.003 mg/kg)
-
Group 4: this compound (e.g., 0.01 mg/kg)
-
-
In Vivo Microdialysis Protocol
This protocol is for measuring extracellular dopamine levels in the PFC of awake, freely moving rats.
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow the rat to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer this compound or vehicle.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the baseline dopamine levels.
-
Logical Relationships and Considerations
The successful application of this compound in operant conditioning studies relies on the interplay of several factors. The diagram below illustrates these relationships.
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DELAYED REINFORCEMENT OF OPERANT BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of AZD0328 Effects on α7 Nicotinic Acetylcholine Receptors in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the functional characterization of AZD0328, a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), using the Xenopus laevis oocyte expression system. The α7 nAChR is a ligand-gated ion channel implicated in various neurological and psychiatric disorders, making it a key target for therapeutic development. This document outlines the necessary protocols for expressing human α7 nAChRs in Xenopus oocytes and for performing two-electrode voltage clamp (TEVC) electrophysiology to measure the effects of this compound.
The α7 nAChR is a homopentameric channel with a high permeability to calcium ions.[1] Its activation by agonists like acetylcholine (ACh) leads to rapid channel opening followed by desensitization. This compound has been identified as a selective partial agonist for the human α7 nAChR.[2][3] This means it binds to the same site as the endogenous ligand ACh but elicits a submaximal response. Understanding the electrophysiological profile of compounds like this compound is crucial for their development as potential therapeutics.
Data Presentation
The following table summarizes the quantitative data for the effects of this compound and the endogenous agonist Acetylcholine (ACh) on human α7 nAChRs expressed in Xenopus oocytes.
| Compound | Parameter | Value | Receptor Type | Notes |
| This compound | EC50 | 338 nM | Human α7 nAChR | EC50 (half-maximal effective concentration) was determined by measuring inward currents in response to increasing concentrations of this compound.[4] |
| Efficacy (Imax) | 65% | Human α7 nAChR | The maximal current response elicited by this compound is 65% of the maximal response to a full agonist.[4] | |
| Acetylcholine (ACh) | EC50 | ~100-136 µM | Human α7 nAChR | The EC50 for the endogenous agonist ACh can vary depending on experimental conditions.[1] |
| Efficacy (Imax) | 100% | Human α7 nAChR | Defined as the full agonist for comparison. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the α7 nAChR signaling pathway and the experimental workflow for this study.
Experimental Protocols
Protocol 1: Preparation of Human α7 nAChR cRNA
-
Plasmid Linearization : Linearize the plasmid DNA containing the human α7 nAChR subunit cDNA using an appropriate restriction enzyme downstream of the coding sequence.
-
In Vitro Transcription : Synthesize capped complementary RNA (cRNA) from the linearized plasmid template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
cRNA Purification : Purify the synthesized cRNA to remove unincorporated nucleotides and enzymes.
-
Quantification and Storage : Determine the concentration and purity of the cRNA using spectrophotometry. Aliquot the cRNA and store at -80°C until use. For co-expression with RIC-3 to enhance receptor expression, prepare a mixture of α7 nAChR and RIC-3 cRNA, typically in a 5:1 ratio.[5]
Protocol 2: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting : Anesthetize a female Xenopus laevis frog by immersion in a tricaine (B183219) solution (e.g., 0.15% MS-222). Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).
-
Defolliculation : Separate the oocytes into smaller clusters and incubate them in a solution containing collagenase (e.g., 2 mg/mL in OR-2) for 60-90 minutes with gentle agitation to remove the follicular layer.
-
Washing and Selection : Thoroughly wash the oocytes with ND96 solution to remove the collagenase and any damaged cells. Select healthy, stage V-VI oocytes for injection.
-
Storage : Store the selected oocytes in ND96 solution supplemented with antibiotics (e.g., penicillin and streptomycin) and sodium pyruvate (B1213749) at 16-18°C.
Protocol 3: Microinjection of cRNA into Oocytes
-
Pipette Preparation : Pull injection pipettes from borosilicate glass capillaries and break the tip to an appropriate diameter.
-
cRNA Loading : Backfill the injection pipette with mineral oil and then load the desired amount of cRNA solution.
-
Injection : Place the oocytes in an injection chamber. Secure an oocyte and inject approximately 25-50 ng of cRNA into the cytoplasm.
-
Incubation : After injection, incubate the oocytes for 2-5 days at 16-18°C in supplemented ND96 solution to allow for receptor expression.
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Recording
-
Solutions and Reagents :
-
ND96 Recording Buffer : 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Electrode Filling Solution : 3 M KCl.
-
Agonist Solutions : Prepare stock solutions of Acetylcholine (ACh) and this compound in ND96 buffer. Perform serial dilutions to obtain the desired final concentrations for constructing dose-response curves.
-
-
TEVC Setup :
-
Place a cRNA-injected oocyte in the recording chamber and continuously perfuse with ND96 buffer.
-
Pull two microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5-2.0 MΩ.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
-
Recording Procedure :
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.[6]
-
Allow the oocyte to stabilize in the recording chamber with continuous perfusion of ND96 buffer.
-
To measure agonist-evoked currents, switch the perfusion to a solution containing the desired concentration of either ACh or this compound.
-
Due to the rapid desensitization of α7 nAChRs, apply the agonist for a short duration (e.g., 5-10 seconds) followed by a washout period with ND96 buffer to allow the receptors to recover.
-
Record the peak inward current elicited by each agonist application.
-
For dose-response analysis, apply increasing concentrations of the agonist to the same oocyte, ensuring complete washout and recovery between applications.
-
-
Data Analysis :
-
Measure the peak amplitude of the inward current for each agonist concentration.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized current as a function of the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
To determine the efficacy (Imax) of this compound, compare its maximal response to the maximal response elicited by a saturating concentration of the full agonist, ACh.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The correction of alpha7 nicotinic acetylcholine receptor concentration-response relationships in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.6. nAChRs Expressed on Xenopus Oocytes [bio-protocol.org]
- 4. health.uconn.edu [health.uconn.edu]
- 5. 4.6. nAChR α7 Activity Testing [bio-protocol.org]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Application Notes and Protocols for AZD0328: Evaluating Dose-Response for Cognitive Improvement in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the dose-response relationship of AZD0328 in rodent models of cognition. This compound is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has demonstrated pro-cognitive effects in preclinical studies. This document outlines detailed protocols for key behavioral assays, including the Novel Object Recognition (NOR) test and an operant conditioning task with delayed reinforcement. Additionally, it summarizes the quantitative dose-response data from pivotal studies and provides visualizations of the proposed signaling pathway and experimental workflows.
Introduction
This compound has emerged as a promising compound for cognitive enhancement. Its mechanism of action is centered on the activation of α7 nAChRs, which are implicated in various cognitive processes, including attention, learning, and memory. Preclinical research in rodents has shown that this compound can improve cognitive performance, particularly in tasks assessing recognition memory and executive function. Notably, its effects are observed at very low doses and are linked to the modulation of cortical dopamine (B1211576) release.[1][2] These protocols are designed to enable researchers to reliably assess the cognitive-enhancing properties of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound in key cognitive paradigms in rodents.
Table 1: Dose-Response of this compound in the Novel Object Recognition (NOR) Test in Mice
| Dose (mg/kg, s.c.) | Animal Model | Key Finding | Statistical Significance | Reference |
| 0.00178 | Mice | Significantly increased novel object recognition. | p < 0.001 | [2] |
| 0.089 | Mice | Significantly increased novel object recognition. | p < 0.01 | [2] |
| 1.78 | Mice | Significantly increased novel object recognition. | p < 0.05 | [2] |
Table 2: Dose-Response of this compound in Operant Conditioning with Delayed Reinforcement in Rats
| Dose (mg/kg) | Animal Model | Key Finding | Statistical Significance | Reference |
| 0.003 | Rats | Dose-dependently enhanced acquisition of operant responding with a plateau effect at this dose. | Not explicitly stated | [1][2] |
Table 3: Effect of this compound on Cortical Dopamine Release in Rats
| Dose (mg/kg) | Animal Model | Key Finding | Statistical Significance | Reference |
| 0.00178 | Rats | Maximal increase in extracellular prefrontal cortical dopamine. | Not explicitly stated | [1][2] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic shapes, metal cubes), ensuring they are heavy enough not to be displaced by the animals. Objects should be cleaned thoroughly between trials to eliminate olfactory cues.
-
Video recording and analysis software (e.g., Noldus EthoVision XT)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation:
-
Handle the mice for several days leading up to the experiment to reduce stress.
-
On two consecutive days prior to testing, place each mouse individually into the empty open field arena for 5-10 minutes to habituate to the environment.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle subcutaneously 30 minutes before the acquisition trial.
-
-
Acquisition Trial (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, facing away from the objects.
-
Allow the mouse to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
-
Compare the DI between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Scopolamine-Induced Cognitive Deficit Model
This model is used to induce a reversible cognitive impairment, mimicking aspects of cholinergic dysfunction. This compound can be tested for its ability to reverse these deficits.
Materials:
-
Scopolamine (B1681570) hydrobromide
-
Saline
-
Materials for the chosen cognitive task (e.g., NOR test, passive avoidance test)
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle at the appropriate time before the cognitive task.
-
Administer scopolamine (typically 0.5-1.0 mg/kg, intraperitoneally) 20-30 minutes before the acquisition phase of the cognitive task.
-
-
Behavioral Testing:
-
Conduct the chosen cognitive assay as described in its respective protocol.
-
Data Analysis:
-
Compare the performance of the following groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
This compound + Scopolamine
-
-
A significant improvement in the performance of the this compound + Scopolamine group compared to the Vehicle + Scopolamine group indicates a reversal of the cognitive deficit.
Operant Conditioning with Delayed Reinforcement
This task assesses learning and attention by requiring the animal to associate a specific action (e.g., lever press) with a delayed reward.
Materials:
-
Operant conditioning chambers equipped with levers, a food dispenser, and control software.
-
Food pellets (reinforcement)
-
This compound solution
-
Vehicle solution
Procedure:
-
Habituation and Magazine Training:
-
Habituate the rats to the operant chambers.
-
Train the rats to retrieve food pellets from the dispenser (magazine training).
-
-
Shaping:
-
Shape the lever-pressing behavior by rewarding successive approximations to the desired response.
-
-
Acquisition with Delayed Reinforcement:
-
Once the lever-pressing response is established, introduce a delay between the lever press and the delivery of the food pellet. The delay can be fixed or variable.
-
Administer this compound or vehicle prior to the training sessions.
-
Record the number of lever presses, the rate of responding, and the number of rewards earned over a series of training sessions.
-
Data Analysis:
-
Compare the rate of acquisition of the task (e.g., number of sessions to reach a criterion of performance) between the this compound-treated and vehicle-treated groups.
-
Analyze the response rates and accuracy across different doses of this compound.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound for cognitive enhancement.
References
Application Notes and Protocols for the In Vivo Administration of AZD0328
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of AZD0328, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The following information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Physicochemical Properties and Storage
Understanding the fundamental properties of this compound is critical for proper handling and formulation.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [] |
| Molecular Weight | 216.28 g/mol | [] |
| Appearance | Solid powder | [] |
| Solubility | Insoluble in water; Soluble in non-polar solvents (oils, fats) | [] |
| Stability | Relatively stable at room temperature. Degrades with exposure to light or heat. | [] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Mechanism of Action
This compound is an experimental drug that acts as a selective agonist for the α7 nicotinic acetylcholine receptor.[3] Activation of these receptors by this compound has been shown to enhance cortical dopamine (B1211576) release, which is believed to underlie its effects on improving learning and attentional processes.[3][4][5]
Caption: Mechanism of action for this compound.
Recommended Vehicle for In Vivo Administration
Due to its lipophilic nature and insolubility in water, this compound requires a specific vehicle for solubilization to ensure accurate and consistent dosing for in vivo experiments.[] A commonly used vehicle for compounds with similar properties is a multi-component system.
Table 2: Recommended Vehicle Formulation
| Component | Percentage | Purpose |
| DMSO | 5% | Initial solubilizing agent |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS/ddH₂O | 60% | Diluent |
| Source:[2] |
Experimental Protocols
Preparation of Stock Solution
It is recommended to first prepare a high-concentration stock solution of this compound in a suitable organic solvent, which can then be diluted to the final working concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve a desired high concentration (e.g., 40 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -80°C for long-term use.[2]
Preparation of Working Solution for Injection
This protocol details the preparation of the final dosing solution using the recommended vehicle.
Caption: Workflow for preparing the final dosing solution.
Protocol:
-
Thaw the this compound stock solution.
-
In a sterile tube, add the required volume of the stock solution.
-
Add the calculated volume of PEG300 and vortex to mix.
-
Add the calculated volume of Tween 80 and vortex to mix.
-
Slowly add the final volume of saline, PBS, or ddH₂O while continuously vortexing to ensure the solution remains clear and homogenous.
-
The final solution should be a clear, homogenous mixture ready for administration.
Example Calculation for a 2 mg/mL Working Solution:
-
Target: 1 mL of 2 mg/mL solution.
-
From Stock (40 mg/mL): Take 50 µL of the stock solution.
-
Add: 300 µL of PEG300.
-
Add: 50 µL of Tween 80.
-
Add: 600 µL of Saline/PBS.
In Vivo Administration Data
This compound has been administered in various preclinical models through several routes. The effective dose can vary significantly depending on the animal model and the endpoint being measured.
Table 3: Summary of In Vivo Administration in Preclinical Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Source |
| Rats | Intramuscular | 1.6 ng/kg - 48 mg/kg | Improved cognitive performance | [] |
| Rats | Oral | Not specified | Improved operant conditioning | [6] |
| Rats | Not specified | 0.00138 mg/kg | Increased firing of dopamine neurons | [4][5] |
| Rats | Not specified | 0.00178 mg/kg | Maximal increase in cortical dopamine | [5] |
| Mice | Subcutaneous | 0.00178 mg/kg | Improved novel object recognition | [7] |
| Mice | Not specified | 0.00178 - 1.78 mg/kg | Improved novel object recognition | [5] |
| Rhesus Monkeys | Oral | >0.001 mg/kg | Enhanced spatial working memory | [6] |
Safety and Handling
Precautionary Measures:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
As the reproductive toxicology indicates a risk of fetal toxicity, appropriate handling procedures should be in place, especially for female researchers of child-bearing potential.[6]
-
In case of accidental exposure, follow standard laboratory safety protocols.
Adverse Effects:
-
In human clinical trials, the most frequently reported adverse events included facial flushing, nausea, and gastrointestinal disturbances.[6] While these are human-specific data, they suggest potential areas for observation in animal models.
References
- 2. AZD 0328 | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [openinnovation.astrazeneca.com]
- 7. Ultra-low exposure to α-7 nicotinic acetylcholine receptor partial agonists elicits an improvement in cognition that corresponds with an increase in α-7 receptor expression in rodents: implications for low dose clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD0328 in Alzheimer's Disease Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0328 is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive processes such as learning and memory.[1] While clinical trials in Alzheimer's disease (AD) have been completed at a basic science level, extensive preclinical evaluation in relevant animal models is crucial to fully elucidate its therapeutic potential and mechanism of action.[2] This document provides detailed application notes and experimental protocols for the use of this compound in transgenic mouse models of Alzheimer's disease, drawing upon established methodologies and data from studies of similar α7 nAChR agonists.
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline. Transgenic mouse models that recapitulate these pathologies, such as the APP/PS1 and 3xTg-AD lines, are invaluable tools for preclinical drug development. The activation of α7 nAChRs has been shown to be a promising therapeutic strategy, with agonists demonstrating the potential to improve cognitive deficits in such models. Although direct studies of this compound in these specific models are not yet widely published, research on similar α7 nAChR agonists provides a strong rationale for its investigation and a framework for experimental design.
Mechanism of Action and Signaling Pathways
This compound, as a selective α7 nAChR agonist, is expected to exert its effects through the modulation of downstream signaling pathways critical for neuronal survival, synaptic plasticity, and cognitive function. Activation of α7 nAChRs leads to the influx of calcium ions, which in turn triggers a cascade of intracellular events. Key signaling pathways implicated in the neuroprotective and cognitive-enhancing effects of α7 nAChR activation include the PI3K/Akt and JAK2/STAT3 pathways. These pathways are known to promote cell survival and reduce neuroinflammation. Furthermore, α7 nAChR activation can influence the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central pathological hallmarks of Alzheimer's disease.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Data Presentation: Representative Preclinical Data for α7 nAChR Agonists
The following tables summarize quantitative data from studies using selective α7 nAChR agonists in transgenic mouse models of Alzheimer's disease. This data is presented as a representative example of the expected outcomes when investigating a novel α7 nAChR agonist like this compound.
Table 1: Behavioral Outcomes in AD Transgenic Mice Treated with α7 nAChR Agonists
| Transgenic Model | α7 nAChR Agonist | Behavioral Test | Treatment Duration | Key Finding |
| APP/PS1 | PNU-282987 | Morris Water Maze | 7 days | Decreased escape latency by ~20-30% compared to vehicle-treated APP/PS1 mice. |
| APP/PS1 | PNU-282987 | Novel Object Recognition | 7 days | Increased discrimination index by ~25% compared to vehicle-treated APP/PS1 mice. |
| 3xTg-AD | A-582941 | Morris Water Maze | 3 months | Reduced escape latency to levels comparable to non-transgenic control mice. |
| 3xTg-AD | A-582941 | Novel Object Recognition | 3 months | Significantly improved performance, indicating enhanced recognition memory. |
Table 2: Neuropathological and Biochemical Outcomes in AD Transgenic Mice Treated with α7 nAChR Agonists
| Transgenic Model | α7 nAChR Agonist | Analyte | Method | Key Finding |
| APP/PS1 | PNU-282987 | Aβ42 levels | ELISA | No significant change in Aβ42 levels. |
| APP/PS1 | PNU-282987 | Aβ plaque burden | Immunohistochemistry | No significant reduction in plaque load. |
| 3xTg-AD | A-582941 | Soluble Aβ42 | ELISA | Trend towards a decrease in soluble Aβ42 levels. |
| 3xTg-AD | A-582941 | Phosphorylated Tau (pT181) | Western Blot | Significant reduction in hippocampal pT181 levels. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease transgenic mouse models.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white tempera paint or powdered non-fat milk
-
Water heater and thermometer
-
Video tracking system and software
-
Transgenic and wild-type control mice
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Pool Setup: Fill the tank with water (22-24°C) and make it opaque with paint or milk powder. Place the escape platform 1-2 cm below the water surface in one of the four quadrants.
-
Cued Training (Day 1): Place a visible cue on the platform. Allow each mouse to swim for 60 seconds or until it finds the platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Allow the mouse to stay on the platform for 15-20 seconds. Perform 4 trials per mouse from different starting positions.
-
Acquisition Phase (Days 2-6): Remove the visible cue. For each trial, gently place the mouse into the water facing the wall of the tank at one of four predetermined start locations. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15-20 seconds. Record the escape latency (time to find the platform) and path length using the video tracking system. Perform 4 trials per day for each mouse.
-
Probe Trial (Day 7): Remove the platform from the pool. Place each mouse in the pool at a novel start position and allow it to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim speed.
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the time spent in the target quadrant and platform crossings using a one-way ANOVA or t-test.
Caption: Experimental workflow for the Morris Water Maze test.
Protocol 2: Novel Object Recognition (NOR) for Recognition Memory
Objective: To assess non-spatial, recognition memory.
Materials:
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (A and B) of similar size but different shapes and textures
-
Video recording and analysis software
-
Transgenic and wild-type control mice
-
This compound solution and vehicle control
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open-field arena and allow it to explore for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects (A) in the arena. Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes. Record the time spent exploring each object.
-
Testing (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects (A) with a novel object (B). Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Analyze the DI using a one-way ANOVA or t-test.
Caption: Experimental workflow for the Novel Object Recognition test.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 Levels
Objective: To quantify the levels of soluble and insoluble Aβ42 in brain homogenates.
Materials:
-
Mouse brain tissue (cortex and hippocampus)
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl for insoluble fraction extraction
-
Aβ42 ELISA kit (species-specific)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Dissect the cortex and hippocampus and homogenize in ice-cold homogenization buffer.
-
Fractionation:
-
Soluble Fraction: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. Collect the supernatant (this is the soluble fraction).
-
Insoluble Fraction: Resuspend the pellet in guanidine-HCl buffer and incubate at room temperature for 3-4 hours with gentle rocking. Centrifuge and collect the supernatant (this is the insoluble fraction).
-
-
ELISA:
-
Follow the manufacturer's instructions for the Aβ42 ELISA kit.
-
Briefly, coat the microplate wells with a capture antibody specific for Aβ42.
-
Add standards and diluted samples (both soluble and insoluble fractions) to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution and measure the absorbance using a microplate reader.
-
-
Quantification: Calculate the concentration of Aβ42 in the samples based on the standard curve.
Protocol 4: Immunohistochemistry (IHC) for Aβ Plaque Burden
Objective: To visualize and quantify Aβ plaques in brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Anti-Aβ antibody (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: Perform antigen retrieval (e.g., by heating in citrate (B86180) buffer or formic acid treatment) to unmask the Aβ epitope.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent. Visualize the plaques by adding the DAB substrate, which will produce a brown precipitate.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and mount the sections.
-
Image Analysis: Capture images of the cortex and hippocampus. Use image analysis software to quantify the Aβ plaque burden (percentage of area occupied by plaques).
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in transgenic mouse models of Alzheimer's disease. By employing these established behavioral, biochemical, and histological techniques, researchers can systematically evaluate the effects of this compound on cognitive function and underlying neuropathology. The representative data from studies on similar α7 nAChR agonists suggest that this compound holds promise as a cognitive enhancer and potentially a disease-modifying agent in Alzheimer's disease. Further preclinical studies using these methodologies are warranted to fully characterize the efficacy and mechanism of action of this compound.
References
- 1. Ultra-low exposure to α-7 nicotinic acetylcholine receptor partial agonists elicits an improvement in cognition that corresponds with an increase in α-7 receptor expression in rodents: implications for low dose clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
Application of AZD0328 in Animal Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0328 is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the development of therapeutics for cognitive deficits associated with schizophrenia.[1][2][3] Preclinical studies in various animal models have demonstrated the potential of this compound to enhance cognitive function and modulate dopamine (B1211576) release, suggesting its therapeutic utility for treating the cognitive and potentially negative symptoms of schizophrenia.[3][4][5] This document provides a detailed overview of the application of this compound in relevant animal models, including quantitative data summaries and experimental protocols.
Mechanism of Action
This compound acts as a partial agonist at the α7 nAChR.[1][3][5] Activation of these receptors, located on presynaptic and postsynaptic sites on inhibitory interneurons in brain regions like the hippocampus and prefrontal cortex, is crucial for modulating neurotransmitter release and neuronal signaling.[6] The therapeutic hypothesis for schizophrenia posits that by activating α7 nAChRs, this compound can enhance cortical dopamine release and improve cognitive processes such as learning and attention.[3][5] Interestingly, low doses of this compound have been shown to increase α7 nAChR expression, which may contribute to its cognitive-enhancing effects.[1]
Data Presentation
Table 1: Effects of this compound on Cognitive Function in Rodent Models
| Animal Model | Behavioral Test | Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| C57BL Mice | Novel Object Recognition | 0.00178 - 1.78 | Subcutaneous | Significant improvement in novel object recognition across a broad dose range. The effect was absent in α7 knockout mice. | [3][5] |
| C57BL Mice | Novel Object Recognition | 0.00178 | Subcutaneous | A single dose administered 4, 24, and 48 hours prior to testing significantly improved cognition. | [1] |
| Sprague-Dawley Rats | Operant Conditioning (Delayed Reinforcement) | 0.003 | Oral | Dose-dependent enhancement of the acquisition of operant responding, with a plateau effect at this dose. This effect was blocked by the α7 antagonist methyllycaconitine. | [2][3] |
Table 2: Neurochemical and Receptor Binding Effects of this compound in Rodents
| Animal Model | Assay | Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | In Vivo Microdialysis | 0.00178 | Not Specified | Increased extracellular dopamine in the prefrontal cortex, with a maximal effect at the lowest dose. Peak levels were reached 2 hours post-dosing. | [3][5] |
| Sprague-Dawley Rats | In Vivo Electrophysiology | 0.00138 | Not Specified | Increased firing of putative dopamine neurons in the ventral tegmental area (VTA). | [3][5] |
| Sprague-Dawley Rats | In Vivo Receptor Binding ([³H]AZ11637326) | 0.0001 - 3 | Not Specified | Low doses (0.0001 mg/kg) increased receptor binding, while higher doses (0.001-3 mg/kg) produced a dose-dependent reduction. | [1] |
| Sprague-Dawley Rats | Ex Vivo Receptor Binding ([(¹²⁵)I]-α-bungarotoxin) | Not Specified | Not Specified | A significant increase in receptor number (Bmax) in the frontal cortex and hippocampus 2 hours post-administration, with no change in affinity (Kd). This effect on receptor number was long-lasting (2-48 hours). | [1] |
Table 3: Effects of this compound in Non-Human Primates
| Animal Model | Behavioral Test | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rhesus Monkeys | Spatial Working Memory | >0.001 | Oral | Enhanced spatial working memory at doses above 0.001 mg/kg. | [2] |
Experimental Protocols
Phencyclidine (PCP)-Induced Schizophrenia Model
The phencyclidine (PCP) model is a widely used pharmacological model of schizophrenia as it induces both positive and negative symptoms, as well as cognitive deficits in rodents.[7][8][9][10][11]
Objective: To assess the efficacy of this compound in reversing PCP-induced cognitive deficits.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Phencyclidine (PCP) hydrochloride
-
This compound
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., open field for novel object recognition)
Procedure:
-
Animal Habituation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.
-
PCP Administration: Administer PCP to induce schizophrenia-like cognitive deficits. The specific dose and administration schedule can vary, but a common approach is repeated administration (e.g., 5-10 mg/kg, intraperitoneally, once or twice daily for 7-14 days).[9]
-
Washout Period: Allow for a washout period following the final PCP injection (e.g., 24-72 hours) before behavioral testing.
-
This compound Administration: Administer this compound or vehicle control subcutaneously or orally at the desired dose (refer to Table 1 for effective dose ranges).[1][3]
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function. The novel object recognition test is a commonly used paradigm.[3][5]
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory.
Procedure:
-
Habituation: Individually habituate each animal to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) for 2-3 days.
-
Acquisition Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour to 48 hours).
-
Test Phase (T2): Place the animal back into the arena, where one of the original objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object during the test phase. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the NOR test.
Caption: Logical relationships between experiments.
References
- 1. Ultra-low exposure to α-7 nicotinic acetylcholine receptor partial agonists elicits an improvement in cognition that corresponds with an increase in α-7 receptor expression in rodents: implications for low dose clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the role of the alpha-7 nicotinic acetylcholine receptor in the pathophysiology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Mechanisms in the Treatment of Psychotic Disorders: A Focus on the α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the phencyclidine model of schizophrenia | Scilit [scilit.com]
- 8. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of AD-5423 on animal models of schizophrenia: phencyclidine-induced behavioral changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation Induction with AZD0328 in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the effects of AZD0328, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, on the induction of long-term potentiation (LTP) in acute hippocampal slices. The provided protocols are based on established methodologies for LTP studies and incorporate the application of this compound to explore its potential as a cognitive enhancer.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] The α7 nicotinic acetylcholine receptor (nAChR) is a key target for cognitive enhancement due to its high expression in brain regions crucial for memory, such as the hippocampus, and its high permeability to calcium.[1] this compound is a selective partial agonist for the human α7 nAChR.[2] Activation of α7 nAChRs can modulate glutamatergic transmission and enhance synaptic plasticity, making this compound a compound of interest for therapeutic applications in cognitive disorders.[1] These notes provide a framework for studying the effects of this compound on LTP in ex vivo hippocampal slice preparations.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC50) | 3 nM | Human α7 nAChR | AstraZeneca |
| Functional Potency (EC50) | 338 nM | Human α7 nAChRs in Xenopus oocytes | [3] |
| Intrinsic Activity | 65% (Partial Agonist) | Human α7 nAChRs in Xenopus oocytes | [3] |
| In Vivo Efficacious Dose (Novel Object Recognition) | 0.00178 - 1.78 mg/kg | Mice | [2] |
| In Vivo Efficacious Dose (Operant Responding) | Plateau at 0.003 mg/kg | Rats | [2] |
Signaling Pathways
Activation of the α7 nAChR by this compound is hypothesized to facilitate the induction of LTP through multiple downstream signaling cascades. The primary mechanism involves the influx of Ca2+ through the receptor channel, which contributes to the postsynaptic calcium transient required for LTP induction. This initial calcium signal can then engage various intracellular pathways that lead to the enhancement of synaptic strength.
References
- 1. Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AZD0328 and 5-HT3 Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZD0328 on 5-HT3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1]. Its primary therapeutic aim was to enhance cognitive function by modulating cholinergic neurotransmission[2].
Q2: What are the known off-target effects of this compound, specifically concerning 5-HT3 receptors?
A2: this compound exhibits significant off-target binding to and functional activity at the serotonin (B10506) 5-HT3 receptor. It has been shown to have a high affinity for 5-HT3 receptors and acts as a partial agonist[3][4].
Q3: What is the reported binding affinity of this compound for 5-HT3 receptors compared to its primary target?
A3: this compound displays high affinity for both rat and human 5-HT3 receptors, with Ki values of 25 nM and 12 nM, respectively. This affinity is comparable to its high affinity for the primary target, the α7 nAChR (Ki = 4.7 nM for rat and 3.0 nM for human)[3].
Q4: What is the functional consequence of this compound binding to 5-HT3 receptors?
A4: Functionally, this compound acts as a partial agonist at human 5-HT3A receptors, with a maximal activity of approximately 12% compared to the maximal current elicited by serotonin (5-HT)[4]. This partial agonism can lead to the activation of 5-HT3 receptor-mediated signaling pathways, albeit to a lesser extent than the endogenous ligand.
Q5: What are the potential experimental implications of this compound's off-target activity at 5-HT3 receptors?
A5: The off-target activity of this compound at 5-HT3 receptors can confound experimental results. It is crucial to consider this activity when interpreting data from in vitro and in vivo studies. For example, effects attributed solely to α7 nAChR activation might be partially mediated by 5-HT3 receptor signaling. This is particularly important in tissues or cell types where both receptors are expressed.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound, particularly in relation to its off-target effects on 5-HT3 receptors.
Issue 1: Unexpected or Inconsistent Results in Functional Assays
-
Possible Cause: The observed functional response may be a composite of both α7 nAChR and 5-HT3 receptor activation. The net effect will depend on the relative expression levels of these receptors in your experimental system and their respective downstream signaling pathways.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Determine the expression levels of both α7 nAChR and 5-HT3 receptors in your cell line or tissue preparation using techniques like qPCR, Western blotting, or immunohistochemistry.
-
Use Selective Antagonists: To dissect the contribution of each receptor, use selective antagonists.
-
To block α7 nAChR activity, use a selective antagonist like methyllycaconitine (B43530) (MLA).
-
To block 5-HT3 receptor activity, use a selective antagonist such as ondansetron (B39145) or granisetron.
-
-
Control Experiments: Run parallel experiments with selective agonists for each receptor (e.g., PNU-282987 for α7 nAChR and a selective 5-HT3 agonist like m-CPBG) to characterize the individual signaling pathways in your system.
-
Issue 2: Difficulty in Replicating Binding Affinity Data
-
Possible Cause: Discrepancies in binding affinity (Ki) values can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistency in buffer composition, pH, temperature, and incubation times. Refer to established radioligand binding assay protocols[5][6][7][8][9][10][11].
-
Radioligand Selection: The choice of radioligand for the competition assay is critical. For 5-HT3 receptors, a commonly used radioligand is [3H]granisetron.
-
Membrane Preparation: The source and preparation of the cell membranes (e.g., cell line, tissue homogenate) can significantly impact results. Ensure a consistent and well-characterized membrane preparation.
-
Data Analysis: Use appropriate models for data fitting, such as the Cheng-Prusoff equation, to calculate Ki values from IC50 values[7].
-
Issue 3: High Background Signal in Functional Assays (e.g., Patch Clamp)
-
Possible Cause: High background noise can obscure the specific signal from receptor activation.
-
Troubleshooting Steps:
-
Optimize Recording Conditions: For whole-cell patch clamp experiments, ensure a good seal resistance (GΩ seal) and low access resistance. Use appropriate internal and external solutions to isolate the currents of interest[12][13][14][15][16].
-
Cell Health: Ensure the cells are healthy and not overly passaged, as this can affect receptor expression and membrane integrity.
-
Perfusion System: Check the perfusion system for leaks or bubbles, which can introduce electrical noise.
-
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound at its primary target (α7 nAChR) and its off-target (5-HT3 receptor).
Table 1: this compound Binding Affinities (Ki)
| Receptor Target | Species | Ki (nM) | Reference |
| α7 nAChR | Rat (native) | 4.7 | [3] |
| α7 nAChR | Human (recombinant) | 3.0 | [3] |
| 5-HT3 Receptor | Rat (native) | 25 | [3] |
| 5-HT3 Receptor | Human (recombinant) | 12 | [3] |
Table 2: this compound Functional Activity
| Receptor Target | Species | Assay Type | Parameter | Value | Reference |
| α7 nAChR | Rat | Functional Assay | EC50 | 150 nM | [3] |
| α7 nAChR | Human | Functional Assay | EC50 | 338 nM | [3] |
| α7 nAChR | Rat | Functional Assay | Intrinsic Activity | 61% | [3] |
| α7 nAChR | Human | Functional Assay | Intrinsic Activity | 65% | [3] |
| 5-HT3A Receptor | Human | Electrophysiology | Maximal Activity | ~12% (of 5-HT) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells transfected with the human 5-HT3A receptor).
-
Radioligand: [3H]granisetron.
-
Unlabeled competitor: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT3 antagonist like ondansetron (for non-specific binding) or the this compound dilution.
-
50 µL of [3H]granisetron at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for 5-HT3 Receptor Functional Activity
Objective: To measure the functional effect of this compound on 5-HT3 receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing human 5-HT3A receptors.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with CsOH.
-
This compound stock solution.
-
Serotonin (5-HT) stock solution.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Culture the HEK293-h5-HT3A cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a saturating concentration of 5-HT to elicit a maximal current response (Imax).
-
After washout, apply different concentrations of this compound to the cell and record the elicited current.
-
Express the current elicited by this compound as a percentage of the maximal current elicited by 5-HT to determine its intrinsic activity (partial agonism).
-
Construct a concentration-response curve for this compound to determine its EC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at α7 nAChR and 5-HT3R.
Experimental Workflow
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Protocol [labome.com]
- 14. homepages.gac.edu [homepages.gac.edu]
- 15. axolbio.com [axolbio.com]
- 16. researchgate.net [researchgate.net]
AZD0328 stability in solution for in vitro experiments
For researchers, scientists, and drug development professionals utilizing AZD0328 in in vitro experiments, this technical support center provides essential information on the stability, handling, and application of this potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] Its mechanism of action involves binding to and activating the α7 nAChR, a ligand-gated ion channel, which leads to an influx of cations, primarily calcium (Ca²⁺).[2][3] This increase in intracellular calcium triggers various downstream signaling pathways.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years). Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 1 year.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). A typical stock solution concentration is 10 mM. Ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media for your experiments. For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While specific quantitative data on the stability of this compound in various aqueous buffers and cell culture media is limited, one study has shown that this compound is very stable during in vitro incubation with human hepatocytes.[5] As a general practice for small molecules, it is recommended to prepare fresh dilutions in aqueous solutions for each experiment or to use them within 24 hours when stored at 4°C to minimize potential degradation. The stability can be influenced by the pH and temperature of the solution.
Stability in Solution
Key Considerations for Solution Stability:
-
Solvent: DMSO is a common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. These stock solutions are generally stable when stored at -80°C.
-
Aqueous Buffers: When diluted into aqueous buffers (e.g., PBS, HBSS) or cell culture media, the stability of the compound may be reduced. Factors such as pH, temperature, and the presence of enzymes in serum-containing media can affect stability.
-
Temperature: Degradation rates typically increase with temperature. It is advisable to keep aqueous solutions of this compound on ice when not in immediate use and to prepare them fresh before each experiment.
-
pH: The stability of compounds can be pH-dependent. While specific data for this compound is unavailable, it is good practice to maintain the pH of the experimental buffer within a physiological range (e.g., 7.2-7.4) unless the experimental design requires otherwise.
Summary of Recommended Storage and Handling:
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Working Dilution | Aqueous Buffer / Media | 4°C | Use within 24 hours |
| Working Dilution | Aqueous Buffer / Media | Room Temperature | Prepare fresh for each experiment |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Troubleshooting Guide: Stock Solution Preparation
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | Solvent not anhydrous; improper storage temperature. | Use anhydrous DMSO. Ensure storage at a consistent -80°C. |
| Compound difficult to dissolve | Insufficient mixing or low temperature. | Vortex thoroughly. Briefly warm the solution in a 37°C water bath. |
Protocol 2: In Vitro Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing α7 nAChRs.
Materials:
-
Cells expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or transfected HEK293 cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, add a known calcium ionophore (e.g., ionomycin) at the end of the experiment.
-
Troubleshooting Guide: Calcium Flux Assay
| Issue | Possible Cause | Solution |
| No or low response to this compound | Low or no expression of functional α7 nAChRs; inadequate dye loading; compound degradation. | Confirm receptor expression via Western blot or qPCR. Optimize dye concentration and loading time. Prepare fresh compound dilutions. |
| High background fluorescence | Incomplete removal of extracellular dye; cell death. | Ensure thorough but gentle washing after dye loading. Check cell viability. |
| Inconsistent results between wells | Uneven cell seeding; variability in compound addition. | Ensure a homogenous cell suspension during seeding. Use automated liquid handling for compound addition if possible. |
Signaling Pathways and Workflows
This compound-Mediated α7 nAChR Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events, primarily driven by an increase in intracellular calcium. This leads to the activation of several downstream signaling pathways that are implicated in neuronal function and plasticity.
Caption: this compound activates α7 nAChR, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for In Vitro Assay
The following diagram outlines a general workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of α7 neuronal nicotinic receptor agonist this compound and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0328 Microdialysis Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD0328 in microdialysis experiments. The information is tailored for scientists and professionals in drug development engaged in neurochemical monitoring.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that acts as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its primary mechanism involves the activation of these receptors, which are ligand-gated ion channels widely distributed in the central nervous system.[3] Activation of α7 nAChRs can modulate the release of various neurotransmitters.[4]
Q2: What is the expected effect of this compound on cortical dopamine (B1211576) levels in a microdialysis experiment?
In preclinical studies using in vivo microdialysis in rats, this compound has been shown to enhance extracellular dopamine levels in the prefrontal cortex.[1][5] Interestingly, this effect follows an inverted U-shaped dose-response curve, with the maximal increase in dopamine observed at the lowest doses tested (e.g., 0.00178 mg/kg).[1][5] Higher doses may result in a diminished or absent response.
Q3: I am not observing the expected increase in cortical dopamine after this compound administration. What are the potential reasons?
There are several potential reasons for not observing the expected dopaminergic response:
-
Incorrect Dosing: Due to the inverted U-shaped dose-response curve, it is crucial to use a low dose of this compound. Doses higher than the optimal range may not produce the desired effect.[1][5] The peak effect on dopamine release has been reported at a dose of 0.00178 mg/kg in rats, with a plateau effect in behavioral tasks at 0.003 mg/kg.[1][5]
-
Probe Placement: Incorrect stereotaxic placement of the microdialysis probe outside the prefrontal cortex will lead to an inability to detect localized dopamine release.
-
Time Course of Dopamine Release: The peak in extracellular dopamine levels has been observed approximately 2 hours after administration of this compound.[1][5] Ensure your sampling window aligns with this expected time course.
-
Animal Model: The reported effects are based on studies in rats. Species differences may lead to variations in the optimal dose and response.
-
Anesthesia: If the experiment is conducted in anesthetized animals, the anesthetic agent may interfere with the dopaminergic system and mask the effects of this compound.
Q4: Does this compound have effects on other neurotransmitters?
While the primary focus of many studies has been on dopamine, the activation of α7 nAChRs can also influence other neurotransmitter systems. As an agonist at a nicotinic acetylcholine receptor, it will invariably have effects on the cholinergic system.[6] Some studies suggest that α7 nAChR activation can also modulate glutamate (B1630785) and GABA release.[7] It is advisable to consult the literature for specific interactions relevant to your brain region of interest.
General Troubleshooting
Q1: I am experiencing inconsistent or no flow from my microdialysis probe. What should I do?
-
Check for Air Bubbles: Air bubbles in the syringe, tubing, or probe can obstruct flow. Ensure all components are properly primed with perfusion fluid and free of bubbles.[8]
-
Inspect for Leaks: Check all connections for leaks, from the syringe to the probe inlet.
-
Probe Clogging: The probe membrane may become clogged by tissue debris. If you suspect a clog, you can try to gently flush the probe at a slightly higher flow rate, but be aware that this may damage the probe or surrounding tissue.
Q2: My analyte recovery is low or variable. How can I improve it?
-
Flow Rate: Slower flow rates generally result in higher analyte recovery, but also provide poorer temporal resolution. A common flow rate for neurotransmitter microdialysis is 1-2 µL/min.
-
Probe Integrity: The microdialysis membrane is delicate and can be damaged during implantation.[9] Always inspect the probe for damage before and after the experiment.
-
Equilibration Time: Allow sufficient time for the probe to equilibrate with the surrounding tissue after implantation before starting sample collection. A period of at least 2 hours is recommended.
-
Analyte Stability: Dopamine is susceptible to oxidation, and acetylcholine is rapidly hydrolyzed by acetylcholinesterase.[10][11] Ensure your samples are collected in vials containing appropriate preservatives (e.g., antioxidants like ascorbic acid for dopamine, and an acetylcholinesterase inhibitor for acetylcholine) and are kept cold.[11]
Q3: I am having issues with the analytical detection of my target neurotransmitter (e.g., dopamine or acetylcholine). What are some common pitfalls?
-
Sample Degradation: As mentioned, dopamine and acetylcholine are unstable.[10][11] Immediate analysis or proper storage (at -80°C) is crucial. Choline (B1196258) is also susceptible to bacterial degradation.[12]
-
HPLC-ECD System Passivation: For acetylcholine analysis, it is important to passivate the HPLC system to prevent contamination from previous eluents.[12]
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical for achieving good separation and detection of neurotransmitters.[12]
-
Electrode Sensitivity: The sensitivity of the electrochemical detector electrode can decrease over time and may require polishing.[12]
-
High Salt Content: Microdialysis samples have a high salt content from the perfusion fluid, which can interfere with some analytical techniques like mass spectrometry by causing ion suppression.[11]
Quantitative Data Summary
The following table summarizes key quantitative data from a study by Sydserff et al. (2009) on the effects of this compound in rats.
| Parameter | Value | Species | Notes |
| Dose for Maximal Dopamine Release | 0.00178 mg/kg | Rat | In vivo microdialysis in the prefrontal cortex.[1][5] |
| Dose for Plateau in Operant Responding | 0.003 mg/kg | Rat | Behavioral task assessing learning.[1][5] |
| Time to Peak Dopamine Release | ~2 hours | Rat | Following subcutaneous administration.[1][5] |
| This compound Binding Affinity (Ki) | 4.7 nM (rat native α7 nAChR) | Rat | Radioligand binding assay.[4] |
| This compound Binding Affinity (Ki) | 3.0 nM (human recombinant α7 nAChR) | Human | Radioligand binding assay.[4] |
Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
This protocol provides a general overview. Specific coordinates must be determined from a stereotaxic atlas for the chosen animal model and brain region.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Preparation: Shave and clean the surgical area. Mount the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Drilling: Identify the target coordinates for the prefrontal cortex (or other region of interest) using a stereotaxic atlas. Drill a burr hole at the target location.[8]
-
Guide Cannula Implantation: Lower the guide cannula to the desired depth, just above the target region.[13]
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.[8]
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and allow the animal to recover for several days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Preparation: Flush the microdialysis probe with perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF) to remove any residual glycerol (B35011) and check for leaks.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region in a freely moving animal.[14]
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) into collection vials containing appropriate preservatives.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the change in neurotransmitter levels.
-
Probe Removal and Verification: At the end of the experiment, carefully remove the probe. It is good practice to perfuse the brain with a dye or fix the tissue to histologically verify the probe placement.
Sample Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
This is a common method for analyzing dopamine and acetylcholine in microdialysate.
For Dopamine:
-
Sample Preparation: If not analyzed immediately, samples should be stored at -80°C. Thaw on ice before analysis.
-
HPLC System: Use an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[15]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer with an ion-pairing agent (e.g., octane-sulfonic acid), an organic modifier (e.g., methanol), and EDTA. The exact composition should be optimized for your system.
-
Detection: Set the electrochemical detector to an oxidizing potential appropriate for dopamine (e.g., +0.65 V).[12]
-
Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate. Quantify the dopamine concentration by comparing the peak height or area to that of known standards.[12]
For Acetylcholine:
-
Enzyme Reactor: The HPLC system for acetylcholine analysis typically includes an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.[12]
-
Principle: The IMER converts acetylcholine to choline, and then choline to hydrogen peroxide. The hydrogen peroxide is then detected by the electrochemical cell.
-
Mobile Phase: The mobile phase should be compatible with the enzyme reactor and the electrochemical detection of hydrogen peroxide.
-
Detection: The platinum electrode in the detector is set to a potential that detects the hydrogen peroxide produced by the enzymatic reaction.
-
Quantification: Similar to dopamine, acetylcholine is quantified by comparing its peak to those of known standards.
Visualizations
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AZD-0328 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. basinc.com [basinc.com]
- 14. researchgate.net [researchgate.net]
- 15. amuzainc.com [amuzainc.com]
Technical Support Center: Managing Nausea as a Side Effect of AZD0328 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nausea as a side effect of AZD0328 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] It has been investigated for its potential to improve cognitive function in neurological and psychiatric disorders.[1] this compound enhances cortical dopamine (B1211576) release and has shown to improve learning and memory in preclinical models.[1]
Q2: Is nausea a known side effect of this compound?
Yes, gastrointestinal disturbances and nausea have been reported as common adverse events in clinical studies of this compound, which limited its tolerability at higher doses.[2] While specific preclinical data on this compound-induced nausea is not extensively published, its clinical profile suggests that this is a potential translatable side effect to monitor in animal models.
Q3: What is the potential mechanism of this compound-induced nausea?
The exact mechanism is not fully elucidated, but two primary hypotheses can be considered:
-
Interaction with 5-HT3 Receptors: this compound has been noted to have some equipotency with the structurally related serotonin (B10506) 5-HT3 receptor.[2] The 5-HT3 receptor is a well-established mediator of nausea and vomiting, and its activation in both the peripheral and central nervous system can trigger emesis.
-
α7 nAChR-Mediated Vagal Afferent Modulation: α7 nAChRs are expressed on vagal afferent neurons. Activation of these receptors could potentially modulate vagal signaling to the nucleus of the solitary tract (NTS) and the area postrema, key regions in the brainstem that control nausea and vomiting.
Troubleshooting Guide: Managing this compound-Induced Nausea in Preclinical Studies
This guide provides a step-by-step approach to identifying, quantifying, and mitigating nausea-like behaviors in preclinical models exposed to this compound.
Step 1: Identify and Quantify Nausea-Like Behaviors
The first step is to reliably assess whether your animals are experiencing nausea. As rodents do not vomit, surrogate behaviors are used.
-
For Rats: Pica Model
-
Description: Pica is the consumption of non-nutritive substances, such as kaolin (B608303) clay. An increase in kaolin consumption is a well-validated surrogate marker for nausea in rats.
-
Observation: Monitor for a significant increase in kaolin intake in this compound-treated rats compared to vehicle-treated controls.
-
-
For Ferrets: Emesis Model
-
Description: Ferrets have a well-developed emetic reflex and are considered a gold-standard model for studying nausea and vomiting.
-
Observation: Directly observe and quantify the frequency and latency of retching and vomiting episodes. A decrease in food intake can also be an indicator of nausea.
-
Step 2: Investigate the Underlying Mechanism
To effectively manage the side effect, it's helpful to understand the pathway involved.
-
Hypothesis 1: 5-HT3 Receptor Involvement
-
Troubleshooting: Co-administer a selective 5-HT3 receptor antagonist (e.g., ondansetron) with this compound.
-
Expected Outcome: If nausea-like behaviors are attenuated, it suggests the involvement of the 5-HT3 receptor pathway.
-
-
Hypothesis 2: α7 nAChR-Mediated Vagal Modulation
-
Troubleshooting: This is more complex to dissect. Consider in vitro experiments on isolated vagal neurons to study the effects of this compound on neuronal firing. In vivo, exploring the effects of central vs. peripheral administration of this compound might provide some clues.
-
Step 3: Implement Mitigation Strategies
Based on your findings, you can implement strategies to manage the nausea.
-
Dose Adjustment: Determine if the nausea is dose-dependent. A dose-response study can help identify a therapeutic window with acceptable tolerability.
-
Co-administration of Anti-emetics:
-
If 5-HT3 receptor involvement is confirmed, routine co-administration of a 5-HT3 antagonist could be a viable strategy.
-
Consider other classes of anti-emetics that act on different pathways, such as NK1 receptor antagonists (e.g., aprepitant) or dopamine D2 receptor antagonists (e.g., domperidone), although their efficacy would be more exploratory.
-
-
Route of Administration: Explore different routes of administration (e.g., subcutaneous vs. oral) to see if it impacts the incidence or severity of nausea.
Data Presentation
Quantitative data from preclinical nausea studies should be summarized in clear and structured tables. Below are templates for presenting data from the rat pica and ferret emesis models.
Table 1: Effect of this compound on Kaolin Consumption in a Rat Pica Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | N | Mean Kaolin Intake (g) ± SEM | % Increase vs. Vehicle |
| Vehicle | - | 10 | 0.5 ± 0.1 | - |
| This compound | 0.1 | 10 | 1.2 ± 0.3* | 140% |
| This compound | 1.0 | 10 | 3.5 ± 0.6** | 600% |
| This compound + Ondansetron | 1.0 + 1.0 | 10 | 1.5 ± 0.4# | 200% |
*p<0.05, **p<0.01 vs. Vehicle; #p<0.05 vs. This compound (1.0 mg/kg)
Table 2: Effect of this compound on Emesis in a Ferret Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | N | Latency to First Emetic Event (min) ± SEM | Total Retching Events ± SEM | Total Vomiting Events ± SEM |
| Vehicle | - | 8 | >240 | 0 ± 0 | 0 ± 0 |
| This compound | 0.5 | 8 | 125.3 ± 15.2 | 15.6 ± 3.1 | 8.2 ± 2.5* |
| This compound | 2.0 | 8 | 78.9 ± 10.1 | 35.1 ± 5.6 | 18.4 ± 4.3** |
| This compound + Ondansetron | 2.0 + 1.0 | 8 | 185.4 ± 20.5# | 8.3 ± 2.2# | 3.1 ± 1.5# |
*p<0.05, **p<0.01 vs. Vehicle; #p<0.05 vs. This compound (2.0 mg/kg)
Experimental Protocols
Protocol 1: Rat Pica Model for Assessing Nausea
Objective: To evaluate the potential of this compound to induce pica (kaolin consumption) in rats as a surrogate for nausea.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard rat chow
-
Kaolin pellets
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Cages with separate food and kaolin hoppers
Methodology:
-
Acclimation: Individually house rats for at least 3 days to acclimate them to the cages and the presence of both standard chow and kaolin pellets.
-
Baseline Measurement: Measure baseline food and kaolin intake for 24-48 hours prior to drug administration.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure the amount of kaolin and food consumed over a 24-hour period post-dosing.
-
Analysis: Compare the kaolin intake between the this compound-treated groups and the vehicle control group. A statistically significant increase in kaolin consumption in the this compound group is indicative of pica.
Protocol 2: Ferret Emesis Model for Assessing Nausea and Vomiting
Objective: To directly measure the emetic potential of this compound in ferrets.
Materials:
-
Male ferrets (1.0-1.5 kg)
-
This compound
-
Vehicle
-
Observation chambers (e.g., clear Plexiglas cages)
Methodology:
-
Acclimation: Acclimate ferrets to the observation chambers for at least 1 hour before dosing.
-
Dosing: Administer this compound or vehicle via the desired route.
-
Observation: Continuously observe the animals for a defined period (e.g., 4 hours) for signs of retching and vomiting.
-
Data Recording: Record the latency to the first retch/vomit and the total number of retching and vomiting episodes for each animal.
-
Analysis: Compare the incidence and frequency of emesis between the this compound-treated groups and the vehicle control group.
Visualizations
Signaling Pathways
Caption: Hypothesized pathways of this compound-induced nausea.
Experimental Workflows
Caption: Preclinical workflows for assessing nausea and emesis.
References
AZD0328 Cross-Species Metabolism: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD0328. The information focuses on the notable cross-species differences in its metabolism, primarily based on in vitro studies.
Frequently Asked Questions (FAQs)
Q1: We are seeing very little metabolism of this compound in our human hepatocyte assays. Is this expected?
A1: Yes, this is a well-documented finding. This compound is very stable in human hepatocytes, with only about 2% metabolism observed after a 4-hour incubation.[1] The primary metabolic pathway in humans is N-oxidation to form the M6 metabolite, and an N-glucuronide metabolite has been observed in human liver microsomes.[1][2] The low metabolic rate in human in vitro systems is a key characteristic of this compound.
Q2: In our preclinical studies, we observe significant metabolism of this compound in rats and dogs. Why is there such a stark difference compared to human in vitro data?
A2: Significant cross-species differences in the metabolism of this compound have been reported. In contrast to the stability in human hepatocytes, this compound is extensively metabolized in rat, dog, and guinea pig hepatocytes.[1][2] After a 4-hour incubation, the extent of metabolism was found to be 55% in rats and 68% in dogs.[1] This suggests that preclinical species are more efficient at metabolizing this compound.
Q3: What are the major metabolic pathways for this compound in common preclinical species?
A3: In preclinical species such as rats and dogs, the metabolic pathways are more diverse than in humans. Besides the N-oxidation (M6) seen in humans, other significant pathways include hydroxylation of the azabicyclo octane (B31449) or furopyridine parts of the molecule.[1][2]
Q4: We have identified a unique metabolite in our dog studies. Is this a known phenomenon?
A4: Yes, a dog-specific metabolite of this compound has been identified. This metabolite, M2, is formed through pyridine (B92270) N-methylation and has not been observed in human or other preclinical species studied.[2][3] This highlights the importance of careful cross-species metabolite profiling.
Q5: Which enzymes are responsible for the metabolism of this compound?
A5: The metabolism of this compound, particularly the formation of the N-oxide metabolite (M6), is catalyzed by multiple enzymes. These include Cytochrome P450 enzymes CYP2D6 and CYP3A4/5, as well as Flavin-containing monooxygenases FMO1 and FMO3.[2][3] The involvement of multiple enzymes suggests a lower risk of clinically significant drug-drug interactions due to inhibition by co-administered drugs or genetic polymorphisms.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No detectable metabolism of this compound in human hepatocytes. | This is the expected outcome. This compound is highly stable in human hepatocytes. | - Confirm the viability and metabolic activity of your hepatocytes using a positive control compound known to be metabolized. - Increase the incubation time, although significant metabolism is still not expected. - Use more sensitive analytical techniques to detect low levels of the M6 metabolite. |
| High variability in metabolite formation in rat/dog hepatocyte incubations. | - Inconsistent cell density or viability. - Pipetting errors. - Differences in incubation conditions. | - Ensure consistent cell seeding density and viability across all wells. - Calibrate pipettes and use reverse pipetting for viscous solutions. - Maintain consistent temperature, CO2 levels, and shaking speed throughout the incubation. |
| Unable to detect the dog-specific metabolite (M2). | - Insufficient analytical sensitivity. - Incorrect bioanalytical method. - The specific batch of dog hepatocytes may have lower N-methyltransferase activity. | - Optimize your LC-MS/MS method for the detection of the M2 metabolite. - Confirm the identity of the metabolite using a reference standard if available. - Test a different batch or source of dog hepatocytes. |
| Discrepancy between in vitro and potential in vivo metabolism. | In vitro systems may not fully recapitulate the complexity of in vivo metabolism and clearance. | - While specific in vivo data for this compound is limited in the public domain, consider that factors like renal clearance can contribute to the overall disposition of the drug in vivo.[4] - Use the in vitro data to inform the design of in vivo studies, paying close attention to species-specific metabolites. |
Quantitative Data Summary
Table 1: In Vitro Metabolism of this compound in Hepatocytes from Different Species (4-hour incubation)
| Species | Extent of Metabolism (%) |
| Human | 2 |
| Rat | 55 |
| Dog | 68 |
| Guinea Pig | 96 |
Data sourced from Zhou et al., 2010.[1]
Experimental Protocols
General Protocol for In Vitro Metabolism of this compound in Hepatocytes
This protocol provides a general framework. Specific concentrations and time points may need to be optimized for your experimental goals.
-
Hepatocyte Seeding:
-
Thaw cryopreserved hepatocytes according to the manufacturer's instructions.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes in collagen-coated plates at a recommended density (e.g., 0.5 x 10^6 viable cells/mL).
-
Allow the cells to attach for a few hours in a humidified incubator at 37°C and 5% CO2.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed incubation medium to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <0.1%) to avoid cytotoxicity.
-
Remove the seeding medium from the hepatocytes and add the medium containing this compound.
-
Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Collection and Processing:
-
At each time point, collect aliquots of the incubation medium and/or cell lysate.
-
Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug (this compound) and its metabolites.
-
Use a suitable chromatography column (e.g., C18) and mobile phase gradient to achieve good separation of the analytes.
-
Optimize the mass spectrometer settings for the detection of this compound and its expected metabolites.
-
Visualizations
Caption: Metabolic pathway of this compound in humans.
Caption: Major metabolic pathways of this compound in preclinical species.
Caption: General experimental workflow for in vitro metabolite profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of α7 neuronal nicotinic receptor agonist this compound and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: AZD0328 Behavioral Assay Troubleshooting
Welcome to the technical support center for AZD0328. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered in behavioral assay results with this selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Troubleshooting Guides
Variability in behavioral assays can arise from multiple factors, from compound preparation to experimental design. The following table outlines potential issues, their likely causes, and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between subjects | Genetic Differences: Animal strain and even individual genetic variations can influence responses to nicotinic agonists. | Ensure a consistent genetic background for all subjects. Report the specific strain used in all publications. |
| Baseline Anxiety/Activity Levels: Individual differences in anxiety or novelty-seeking behavior can impact performance in behavioral tasks. | Acclimate animals to the testing environment to reduce stress. Consider pre-screening animals for baseline anxiety or activity levels and balancing groups accordingly. | |
| Sex Differences: Hormonal fluctuations and inherent sex differences can affect drug metabolism and behavioral responses. | Test both male and female subjects. Analyze data for each sex separately before pooling, if appropriate. | |
| Inconsistent dose-response | Inverted U-Shaped Dose-Response: this compound has been shown to have an inverted dose-effect relationship for dopamine (B1211576) release, with maximal effects at very low doses. | Conduct a wide dose-range finding study, including very low doses (e.g., starting from 0.0001 mg/kg). Do not assume a linear dose-response. |
| Receptor Desensitization: Like other nicotinic agonists, prolonged or high-concentration exposure to this compound can lead to receptor desensitization. | Carefully consider the timing of drug administration relative to behavioral testing. Allow for adequate washout periods between repeated doses. | |
| Inadequate Drug Formulation: this compound is not soluble in water. Improper formulation can lead to inconsistent bioavailability. | Prepare this compound in a vehicle such as 5% DMSO, 30% PEG300, and 5% Tween 80 in saline or PBS for a clear solution. Ensure the solution is well-mixed before each administration. | |
| Lack of expected pro-cognitive effect | Off-Target Effects: While highly selective, this compound has some affinity for the serotonin (B10506) 5-HT3 receptor, which could modulate behavior.[1] | If unexpected behavioral phenotypes are observed, consider potential 5-HT3 receptor-mediated effects. Co-administration with a selective 5-HT3 antagonist could be a control experiment. |
| Timing of Behavioral Testing: The peak effect of this compound on extracellular dopamine levels is observed approximately 2 hours after administration.[2] | Align the timing of your behavioral task with the known pharmacokinetics of this compound to capture the peak drug effect. | |
| Task-Specific Effects: The efficacy of this compound may vary depending on the specific cognitive domain being tested. | Employ a battery of behavioral tasks to assess different aspects of cognition (e.g., attention, working memory, long-term memory). | |
| Unexpected sedative or hyperactive effects | Dopaminergic Modulation: As this compound modulates dopamine release, it can influence locomotor activity. | Monitor and quantify locomotor activity during behavioral testing to distinguish between cognitive and motor effects. This can be done using automated tracking systems. |
| Gastrointestinal Distress: Nausea has been reported as a side effect at higher doses in clinical trials, which could impact animal behavior.[1] | Observe animals for any signs of distress or abnormal posturing after drug administration. If observed, consider lowering the dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, including calcium. This can modulate the release of various neurotransmitters, notably enhancing cortical dopamine release.[2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: As this compound is not soluble in water, a common vehicle for in vivo use is a mixture of 5% DMSO, 30% PEG300, and 5% Tween 80 in saline or phosphate-buffered saline (PBS). This should result in a clear solution suitable for administration.
Q3: What is a typical effective dose range for this compound in rodents?
A3: this compound has been shown to be effective over a very broad dose range in mice for improving novel object recognition (0.00178-1.78 mg/kg).[2] However, its effect on dopamine release follows an inverted U-shaped curve, with the maximal effect at the lowest dose tested (0.00178 mg/kg).[2] Therefore, it is crucial to perform a dose-response study starting with very low doses.
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for the α7 nAChR. However, it has been shown to have some affinity for the serotonin 5-HT3 receptor, although at a much lower potency.[1]
Q5: How stable is this compound in solution?
A5: this compound is a relatively stable compound. When stored as a powder, it is stable for years at -20°C. In a solvent like DMSO, it can be stored at -80°C for up to a year. For working solutions in aqueous-based vehicles, it is recommended to prepare them fresh daily to avoid any potential degradation.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a clear, injectable solution of this compound for animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle by mixing 5% DMSO, 30% PEG300, and 5% Tween 80 in sterile saline or PBS. For example, to make 10 ml of vehicle, mix 0.5 ml DMSO, 3 ml PEG300, 0.5 ml Tween 80, and 6 ml of saline/PBS.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO to the this compound powder to create a stock solution. Vortex until the powder is completely dissolved.
-
Add the remaining components of the vehicle (PEG300, Tween 80, and saline/PBS) to the DMSO stock solution.
-
Vortex the final solution thoroughly to ensure it is homogenous and clear.
-
Prepare fresh on the day of the experiment.
Protocol 2: Novel Object Recognition (NOR) Test
Objective: To assess the impact of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders) that are of similar size but different in shape and texture. Objects should be heavy enough that the animals cannot move them.
-
Video recording and analysis software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty open field arena for 5-10 minutes to allow for habituation to the environment.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle at the appropriate time before the training session (e.g., 30 minutes to 2 hours, depending on the research question).
-
Place two identical objects in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session for later analysis.
-
Return the animal to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour, 24 hours), clean the arena and objects with 70% ethanol to remove olfactory cues.
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and record its exploration for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Score the amount of time the animal spends exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, and pointing towards the object).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Visualizations
Caption: Signaling pathway of this compound activation of the α7 nAChR.
Caption: Troubleshooting workflow for inconsistent behavioral assay results.
Caption: Experimental workflow for a dose-response study.
References
Validation & Comparative
A Comparative Analysis of AZD0328 and Nicotine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, AZD0328, and the broad-spectrum nicotinic agonist, nicotine (B1678760). The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers in the field of cognitive neuroscience and drug development.
Executive Summary
Both this compound and nicotine have demonstrated pro-cognitive effects in preclinical models, primarily through modulation of the cholinergic system and downstream effects on neurotransmitters like dopamine (B1211576). This compound, with its high selectivity for the α7 nAChR subtype, was developed to target cognitive deficits with potentially fewer side effects than nicotine. However, clinical data for this compound in improving cognition in schizophrenia has been disappointing. Nicotine, on the other hand, has a more established, albeit complex, profile of cognitive enhancement, but its therapeutic potential is limited by its addictive properties and broader physiological effects.
Mechanism of Action and Signaling Pathways
This compound is a partial agonist with high affinity and selectivity for the α7 nicotinic acetylcholine receptor.[1] Its mechanism for cognitive enhancement is thought to involve the potentiation of glutamatergic and dopaminergic neurotransmission. Nicotine is a non-selective agonist for various nAChR subtypes, with a particularly high affinity for α4β2 receptors, which are linked to its addictive properties, and also acts on α7 receptors.[2][3] Both compounds ultimately lead to increased dopamine release in key brain regions associated with cognition and reward, such as the prefrontal cortex and nucleus accumbens.[4][5][6]
Quantitative Comparison of Preclinical Cognitive Effects
The following table summarizes the key findings from preclinical studies evaluating the cognitive effects of this compound and nicotine in rodent models.
| Cognitive Domain | Test | Species | This compound Dose Range | Nicotine Dose Range | Key Findings |
| Learning & Attention | Novel Object Recognition | Mouse | 0.00178 - 1.78 mg/kg (SC) | Not directly compared in the same study. | This compound significantly improved novel object recognition across a broad dose range.[4] |
| Learning | Operant Conditioning (Delayed Reinforcement) | Rat | Plateau at 0.003 mg/kg | Not directly compared in the same study. | This compound dose-dependently enhanced the acquisition of operant responding.[4] |
| Spatial Memory | Radial Arm Maze | Rat | Not reported in these studies. | 0.04 - 2.5 mg/kg/day (in drinking water or SC injection) | Chronic nicotine administration improved spatial memory performance.[7][8] |
| Cognitive Flexibility | Attentional Set-Shifting Task | Rat | Not reported in these studies. | Dose-dependent improvement. | Nicotine, both acutely and chronically, improved intradimensional and extradimensional set-shifting.[9] |
Comparison of Effects on Dopamine Release
Both compounds increase dopamine levels in the brain, a key neurochemical substrate for their pro-cognitive and, in the case of nicotine, reinforcing effects.
| Compound | Brain Region | Species | Dose | Method | Peak Effect |
| This compound | Prefrontal Cortex | Rat | 0.00178 mg/kg (maximal effect at the lowest dose) | In Vivo Microdialysis | ~2 hours post-dosing[4] |
| Nicotine | Nucleus Accumbens | Rat | 0.1 - 0.3 mg/kg (SC) | In Vivo Microdialysis | Dose-dependent increase[5] |
| Nicotine | Ventral Tegmental Area | Rat | 0.1 - 0.3 mg/kg (SC) | In Vivo Microdialysis | Significant increase (145% of baseline)[5] |
Pharmacokinetics and Metabolism
| Parameter | This compound | Nicotine |
| Metabolism | Stable in human hepatocytes. Extensively metabolized in rats, dogs, and guinea pigs. Major metabolite is an N-oxide. Multiple enzymes involved including CYP2D6, CYP3A4/5, FMO1, and FMO3.[10] | Primarily hepatic metabolism (CYP2A6 is key) to cotinine (B1669453) (major metabolite) and nicotine-N'-oxide.[11][12] |
| Receptor Affinity | High affinity for human α7 nAChR (Ki = 3.0 nM).[1] | High affinity for α4β2 nAChR (Ki = 1 nM).[2] |
| Selectivity | ~1000-fold greater selectivity for α7 over other nicotinic receptors.[13] | Non-selective, binds to multiple nAChR subtypes. |
Experimental Protocols
Novel Object Recognition (NOR) Test (for this compound)
The NOR test assesses recognition memory in rodents.[14][15]
-
Habituation: Mice are allowed to freely explore an open-field arena for a set period in the absence of any objects.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time. This compound or vehicle is administered subcutaneously 30 minutes prior to this phase.[16]
-
Inter-Trial Interval (ITI): A delay period (e.g., 15 minutes to 24 hours) follows the familiarization phase, during which the mouse is returned to its home cage.[15][16]
-
Test Phase (T2): The mouse is returned to the arena where one of the original objects has been replaced with a novel object.
-
Data Analysis: The time spent exploring the novel versus the familiar object is recorded and a discrimination index is calculated. A preference for the novel object indicates intact recognition memory.[16]
In Vivo Microdialysis (for Dopamine Measurement)
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion and Sample Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline level of dopamine.
-
Drug Administration: this compound or nicotine is administered systemically (e.g., subcutaneously).
-
Post-Drug Measurement: Dialysate collection continues to measure changes in dopamine levels from baseline.
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]
Clinical Perspectives
While preclinical data for this compound were promising, a 14-day, Phase 2a clinical study in patients with schizophrenia (who were also taking antipsychotic medication) did not demonstrate a statistically significant improvement in cognition at doses up to 0.675mg.[13] In contrast, nicotine has shown some positive effects on cognition in patient populations, including those with mild cognitive impairment, though its clinical utility is hampered by its side effect profile and abuse potential.[19]
Conclusion
This compound and nicotine both enhance cognitive function in preclinical models through their action on nicotinic acetylcholine receptors and subsequent modulation of dopamine systems. This compound offers the advantage of selectivity for the α7 receptor, which was hypothesized to provide cognitive benefits without the addictive liability associated with the α4β2 receptor targeted by nicotine. However, this has not yet translated into clinical efficacy for cognitive impairment in schizophrenia. Nicotine's broader receptor profile contributes to its robust, though multifaceted, cognitive effects, but also to its significant side effects and addictive nature. Future research may focus on developing more refined α7 agonists or positive allosteric modulators that can harness the pro-cognitive effects while minimizing off-target effects.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic nicotine ingestion improves radial arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotine improves performance in an attentional set shifting task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of α7 neuronal nicotinic receptor agonist this compound and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]
- 12. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound [openinnovation.astrazeneca.com]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mecamylamine blocks enhancement of reference memory but not working memory produced by post-training injection of nicotine in rats tested on the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to α7 nAChR Agonists: AZD0328 vs. SSR180711
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: AZD0328 and SSR180711. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of cognitive and neurological disorders.
At a Glance: Key Differences
| Feature | This compound | SSR180711 |
| Agonist Type | Full Agonist | Partial Agonist |
| Potency (Human α7) | High (Ki ≈ 3.0 nM) | High (Ki ≈ 14 nM)[1] |
| Selectivity | High selectivity over other nAChRs, but equipotent at 5-HT3 receptors[2] | High selectivity for α7 nAChRs |
| Reported In Vivo Effects | Enhances cortical dopamine (B1211576) release, improves learning and attention[1] | Increases acetylcholine and dopamine release, enhances episodic memory[3][4] |
| Development Status | Investigational | Investigational |
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and SSR180711 based on available preclinical data.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Human α7 nAChR | Rat α7 nAChR | Human 5-HT3A | Rat α4β2 nAChR |
| This compound | 3.0 | 4.7 | 12 | 140 |
| SSR180711 | 14[1] | 22[1] | - | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50 and Intrinsic Activity)
| Compound | Species/System | EC50 | Intrinsic Activity | Agonist Type |
| This compound | Human α7 (Xenopus oocytes) | 338 nM | 65% | Partial Agonist |
| Rat α7 | 150 nM | 61% | Partial Agonist | |
| Human α7 | 2.9 µM (whole cell current) | 101% (vs ACh)[2] | Full Agonist[2] | |
| SSR180711 | Human α7 (Xenopus oocytes) | 4.4 µM[3] | 51%[3] | Partial Agonist[3] |
| Human α7 (GH4C1 cells) | 0.9 µM[3] | 36%[3] | Partial Agonist[3] |
EC50 represents the concentration for 50% of maximal response. Intrinsic activity is relative to a full agonist (e.g., Acetylcholine). Note that one source describes this compound as a full agonist[2], while another describes it as a partial agonist.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability (F) |
| This compound | Rat | Oral | 2 hours (for peak dopamine release)[1] | - | - | CNS Penetrant[2] |
| SSR180711 | Mouse | p.o. | - | - | - | Rapid brain penetration (ID50=8 mg/kg)[1] |
| Rat | i.p. | - | - | - | Rapid brain penetration |
Data for a direct comparative pharmacokinetic profile is limited. The table reflects available information.
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+. This increase in intracellular calcium triggers downstream signaling cascades implicated in neurotransmitter release, synaptic plasticity, and neuroprotection.
Experimental Workflow: Agonist Evaluation
The evaluation of novel α7 nAChR agonists typically follows a multi-step process from in vitro characterization to in vivo efficacy models.
Logical Comparison: this compound vs. SSR180711
This diagram highlights the key distinguishing features between the two agonists.
References
- 1. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the α7 Nicotinic Acetylcholine Receptor-Specific Mechanism of AZD0328 Using Methyllycaconitine
A Comparative Guide for Researchers
This guide provides an objective comparison of the pharmacological effects of AZD0328, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in the presence and absence of the selective α7 nAChR antagonist, methyllycaconitine (B43530) (MLA). The data presented herein, derived from preclinical studies, serves to validate that the mechanism of action of this compound is mediated through the α7 nAChR. This information is intended for researchers, scientists, and drug development professionals investigating cholinergic modulation and its therapeutic potential.
Executive Summary
This compound has demonstrated pro-cognitive and neurochemical effects in various animal models. To confirm that these effects are specifically mediated by the α7 nAChR, studies have utilized methyllycaconitine (MLA), a potent and selective antagonist of this receptor. The core principle of these validation studies is that if this compound's effects are indeed α7-dependent, they should be significantly attenuated or completely blocked by pre-treatment with MLA. Furthermore, the absence of these effects in knockout animals lacking the α7 nAChR provides converging evidence for its mechanism of action. The data consistently show that MLA pretreatment effectively antagonizes the behavioral and neurochemical responses induced by this compound, thereby validating its α7 nAChR-mediated mechanism.
Data Presentation: this compound Efficacy and its Blockade by MLA
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound alone with its effects following pre-treatment with MLA.
Table 1: Effect of this compound on Acquisition of Operant Responding with Delayed Reinforcement in Rats and its Blockade by Methyllycaconitine (MLA)
| Treatment Group | Dose | Mean Number of Reinforcers Earned (± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | - | 25.3 ± 2.1 | - |
| This compound | 0.003 mg/kg | 45.1 ± 3.5 | p < 0.01 |
| MLA + this compound | 3 mg/kg + 0.003 mg/kg | 28.7 ± 2.9 | Not Significant |
Data adapted from Sydserff et al., 2009, Biochemical Pharmacology.[1][2]
Table 2: Effect of this compound on Novel Object Recognition in Wild Type and α7 nAChR Knockout (KO) Mice
| Genotype | Treatment Group | Dose | Discrimination Index (± SEM) | Statistical Significance vs. Vehicle |
| Wild Type | Vehicle | - | 0.15 ± 0.05 | - |
| Wild Type | This compound | 0.00178 mg/kg | 0.45 ± 0.07 | p < 0.05 |
| α7 nAChR KO | Vehicle | - | 0.12 ± 0.06 | - |
| α7 nAChR KO | This compound | 0.00178 mg/kg | 0.14 ± 0.08 | Not Significant |
Data adapted from Sydserff et al., 2009, Biochemical Pharmacology.[1][2]
Table 3: Effect of this compound on Prefrontal Cortex Dopamine (B1211576) Efflux in Rats
| Treatment Group | Dose | Peak Dopamine Increase (% of Baseline ± SEM) |
| Vehicle | - | ~100% (no change) |
| This compound | 0.00178 mg/kg | ~180% ± 20% |
Note: While the primary study[1][2] states that MLA blocks the behavioral effects of this compound, specific data on the blockade of dopamine release by MLA was not provided in the publication. However, the study strongly implies this blockade by linking the behavioral outcomes to dopamine release. The dopamine increase was maximal at the lowest dose tested.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Microdialysis for Dopamine Measurement in the Prefrontal Cortex
Objective: To measure the extracellular levels of dopamine in the prefrontal cortex of awake rats following the administration of this compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the medial prefrontal cortex. The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: this compound or vehicle is administered to the animals.
-
Sample Collection: Dialysate collection continues for a set period post-administration (e.g., 3 hours).
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration.
Acquisition of Operant Responding with Delayed Reinforcement in Rats
Objective: To assess the effect of this compound on learning and attention in rats, and to determine if this effect is blocked by MLA.
Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.
-
Procedure:
-
Rats are placed in the operant chamber.
-
Pressing the "active" lever results in the delivery of a food pellet reinforcer following a delay.
-
Pressing the "inactive" lever has no programmed consequence.
-
The delay between the active lever press and the reinforcer delivery is gradually increased to challenge the animal's attentional processes.
-
-
Drug Administration:
-
For the blockade experiment, rats are pre-treated with MLA (e.g., 3 mg/kg, intraperitoneally) a set time before being administered this compound (e.g., 0.003 mg/kg, subcutaneously).
-
Control groups receive vehicle, this compound alone, or MLA alone.
-
-
Data Collection: The primary measure is the number of reinforcers earned during the session.
-
Data Analysis: The mean number of reinforcers earned is compared across the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Novel Object Recognition (NOR) Task in Mice
Objective: To evaluate the effect of this compound on recognition memory in mice and to confirm the role of the α7 nAChR using knockout animals.
Protocol:
-
Apparatus: An open-field arena. A variety of objects that are novel to the mice are used.
-
Habituation: Mice are individually placed in the empty arena for a period of time (e.g., 5-10 minutes) on the day before the test to acclimate to the environment.
-
Training (Acquisition) Phase:
-
Two identical objects are placed in the arena.
-
A mouse is placed in the arena and allowed to freely explore the objects for a set duration (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 1 hour).
-
Testing Phase:
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
-
Drug Administration: this compound or vehicle is administered before the training phase.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better recognition memory. The performance of wild-type and α7 nAChR knockout mice are compared.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Analysis of α7 Nicotinic Acetylcholine Receptor Agonists: AZD0328 and PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent research compounds, AZD0328 and PNU-282987, both selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a crucial target in neuroscience research, implicated in cognitive processes, inflammation, and neuroprotection. This document summarizes key quantitative data, details common experimental methodologies for their study, and visualizes their implicated signaling pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Data Comparison
The following tables summarize the reported binding affinities and functional activities of this compound and PNU-282987 at the α7 nAChR and other relevant receptors.
Table 1: Comparative Binding Affinities (Ki) and Functional Activity (EC50/IC50)
| Parameter | This compound | PNU-282987 |
| α7 nAChR Binding Affinity (Ki) | 4.7 nM (rat), 3.0 nM (human) | 26 nM (rat) |
| α7 nAChR Functional Activity (EC50) | 338 nM (human, partial agonist)[1] | Not explicitly stated, but functions as a full agonist[2] |
| α7 nAChR Intrinsic Activity | 65% (relative to acetylcholine)[1] | Not explicitly stated |
| 5-HT3 Receptor Binding Affinity (Ki) | 2 µM (equipotent)[3] | 930 nM |
| Other nAChR Subtype Activity | ~1000-fold greater selectivity for α7 over other nAChRs[3] | Negligible blockade of α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 µM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of key experimental protocols commonly used to characterize and compare compounds like this compound and PNU-282987.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain homogenates for α7 nAChR) are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[4]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]methyllycaconitine for α7 nAChR), and varying concentrations of the unlabeled test compound (this compound or PNU-282987).[5][6]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to an agonist, providing information on functional activity (e.g., EC50, efficacy).
-
Cell Preparation: Cells expressing the α7 nAChR (e.g., cultured hippocampal neurons or Xenopus oocytes injected with α7 nAChR cRNA) are prepared for recording.[7][8]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution.[8]
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".[9]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.[10]
-
Drug Application: The cell is perfused with an extracellular solution containing varying concentrations of the agonist (this compound or PNU-282987).
-
Data Recording and Analysis: The resulting electrical currents are recorded and analyzed to determine the concentration-response relationship, from which the EC50 and maximal response (efficacy) can be calculated.[7]
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal in response to drug administration.
-
Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized rat.[3][11][12]
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. An equilibration period allows the tissue to recover from the insertion and for baseline neurotransmitter levels to stabilize.[3][11]
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.[11]
-
Drug Administration: this compound or PNU-282987 is administered to the animal (e.g., via intravenous or subcutaneous injection).
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11][13]
-
Data Analysis: The dopamine levels post-drug administration are compared to the baseline levels to determine the effect of the compound on dopamine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways associated with α7 nAChR activation by these agonists and a typical experimental workflow for their comparison.
Caption: A typical workflow for the comparative analysis of this compound and PNU-282987.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - Figure f3 | Aging [aging-us.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD0328's Cognitive Enhancement Effects Through α7 nAChR Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic is paramount. This guide provides a comparative analysis of the effects of AZD0328, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in wild-type and α7 nAChR knockout (KO) mice. The data presented here, primarily from the pivotal study by Sydserff et al. (2009), unequivocally demonstrates that the cognitive-enhancing properties of this compound are mediated through its interaction with the α7 nAChR.
Executive Summary
This compound has been identified as a potential therapeutic agent for cognitive deficits observed in neurological and psychiatric disorders. Its efficacy is attributed to its role as a selective partial agonist for the α7 nAChR. To validate this specific mechanism of action and rule out off-target effects, studies utilizing α7 nAChR knockout mice are crucial. These genetically engineered mice lack the α7 nAChR, providing a clean biological system to test the drug's dependency on this specific receptor. Experimental data from the novel object recognition (NOR) test, a widely used assay for learning and memory in rodents, reveals that this compound significantly improves cognitive performance in wild-type mice. In stark contrast, this pro-cognitive effect is completely absent in α7 nAChR knockout mice, confirming that the therapeutic action of this compound is dependent on the presence of the α7 nAChR.
Data Presentation: this compound in the Novel Object Recognition Test
The following table summarizes the key findings from the study by Sydserff et al. (2009), comparing the performance of wild-type and α7 nAChR knockout mice in the novel object recognition test following the administration of this compound.
| Animal Model | Treatment | Dose (mg/kg, SC) | Object Selection Ratio (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Wild-Type Mice | Vehicle | - | ~0.5 (no preference) | - |
| This compound | 0.00178 | Significantly > 0.5 | p < 0.05 | |
| α7 nAChR KO Mice | Vehicle | - | ~0.5 (no preference) | - |
| This compound | 0.00178 | ~0.5 (no preference) | Not Significant |
Note: The object selection ratio is a measure of cognitive performance, where a value significantly above 0.5 indicates a preference for the novel object and thus, successful memory of the familiar object. The data from Sydserff et al. (2009) is represented here to illustrate the reported outcomes.
Experimental Protocols
A detailed methodology is essential for the replication and validation of scientific findings. The following is a detailed description of the experimental protocol for the novel object recognition test as utilized in the validation of this compound.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on learning and memory in wild-type and α7 nAChR knockout mice.
Animals: Adult male wild-type and homozygous α7 nAChR knockout mice.
Apparatus: A circular chamber subdivided into quadrants with opaque dividers, leaving an open perimeter.
Procedure:
-
Habituation: Mice are individually placed in the empty test arena for a set period (e.g., 5-10 minutes) on consecutive days prior to the training session to acclimate to the environment.
-
Training (Acquisition Phase):
-
Thirty minutes prior to the training session, mice are administered either vehicle or this compound (0.00178 mg/kg, subcutaneously).
-
Two identical objects (e.g., stacked glass discs) are placed in opposite quadrants of the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for a 9-minute period.
-
The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively investigating it (e.g., sniffing, touching).
-
-
Testing (Recall Phase):
-
Fifteen minutes after the acquisition phase, one of the familiar objects is replaced with a novel object (e.g., a pyramid of glass marbles).
-
The mouse is returned to the arena and allowed to explore for a 9-minute period.
-
The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
An object selection ratio is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.
-
Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the object selection ratio between treatment groups. A ratio significantly greater than 0.5 indicates a preference for the novel object and intact memory.
-
Mandatory Visualizations
Logical Workflow for Validating this compound's Mechanism of Action
Caption: Logical workflow for validating the α7 nAChR-dependent effects of this compound.
Experimental Workflow for the Novel Object Recognition Test
Caption: Step-by-step experimental workflow for the Novel Object Recognition test.
Signaling Pathway of α7 nAChR Agonism
Caption: Simplified signaling pathway initiated by this compound binding to the α7 nAChR.
Comparison with Other α7 nAChR Agonists
The use of knockout mice for target validation is a gold-standard in pharmacology. While direct comparative studies are limited, the principle has been applied to other α7 nAChR agonists. For instance, studies with the α7 nAChR agonist PNU-282987 have also shown cognitive-enhancing effects in wild-type mice that are absent or attenuated in α7 nAChR knockout mice, further solidifying the crucial role of this receptor in mediating the pro-cognitive effects of this class of compounds. The consistent findings across different α7 nAChR agonists in knockout models provide strong evidence for the therapeutic potential of targeting this receptor for cognitive enhancement.
Conclusion
The use of α7 nAChR knockout mice has been instrumental in validating the mechanism of action of this compound. The absence of a cognitive-enhancing effect in these mice provides conclusive evidence that this compound exerts its pro-cognitive effects through the α7 nAChR. This targeted approach is a cornerstone of modern drug development, ensuring that therapeutic benefits are derived from the intended molecular interaction. The data and protocols presented in this guide offer a clear and objective comparison, underscoring the importance of genetic models in pharmacological research.
AZD0328 in Focus: A Head-to-Head In Vivo Comparison with Fellow α7 Nicotinic Acetylcholine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective in vivo comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist AZD0328 against other prominent α7 agonists. This document synthesizes available preclinical data to illuminate the comparative efficacy and pharmacological profiles of these compounds in relevant animal models.
The α7 nicotinic acetylcholine receptor stands as a compelling target for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders. This compound, a selective partial agonist of the α7 nAChR, has demonstrated pro-cognitive effects in various preclinical studies. This guide provides a detailed examination of its in vivo performance, juxtaposed with data from other notable α7 agonists, including SSR180711, PNU-282987, and GTS-21. While direct head-to-head in vivo studies for all compounds are not always available, this guide consolidates existing data to offer a comparative perspective.
Comparative In Vivo Efficacy in Cognitive Models
A key measure of the potential therapeutic utility of α7 nAChR agonists is their ability to enhance cognitive performance in animal models. The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory.
One study directly compared the effects of this compound and another α7 partial agonist, SSR180711, in the NOR test in mice. Subcutaneous administration of a very low dose of this compound (0.00178 mg/kg) resulted in a significant improvement in cognition at 4, 24, and 48 hours post-dosing[1]. In the same study, SSR180711 also demonstrated a positive effect on cognition, suggesting that both compounds can enhance memory at low doses[1].
Table 1: In Vivo Efficacy in the Novel Object Recognition (NOR) Test
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| This compound | Mouse | 0.00178 mg/kg | Subcutaneous | Significant increase in cognition at 4, 24, and 48 hours post-dosing. | [1] |
| SSR180711 | Rat | 0.01 - 30 mg/kg | Not Specified | Produced a similar increase in Bmax and specific binding with no effect on Kd as low-dose this compound. | [1] |
Note: The data for this compound and SSR180711 are from a direct comparative study. Data for other compounds would be from separate studies and are not included here to avoid misinterpretation.
Comparative In Vivo Receptor Occupancy and Neurochemical Effects
The in vivo binding of α7 nAChR agonists to their target provides crucial information about their pharmacokinetic and pharmacodynamic properties. A study utilizing in vivo binding in the rat brain with the radioligand [3H]AZ11637326 demonstrated a dose-dependent reduction in receptor binding at higher doses of both this compound (0.001-3 mg/kg) and SSR180711 (0.01-30 mg/kg)[1]. Interestingly, lower doses of both compounds (0.0001 mg/kg) led to a significant increase in the binding of the radioligand, suggesting a potential upregulation of the receptor at trace doses[1].
Activation of α7 nAChRs has been shown to modulate the release of various neurotransmitters, including dopamine (B1211576) in the prefrontal cortex, a key region for executive function and cognition. In vivo microdialysis studies in awake rats have shown that low doses of this compound can increase extracellular dopamine levels in the prefrontal cortex[2]. The maximal effect on dopamine release was observed at the lowest dose tested (0.00178 mg/kg), with peak levels reached 2 hours after administration[2].
While direct comparative microdialysis studies are scarce, other α7 agonists have also been shown to modulate dopamine release. For example, the α7 nAChR-selective agonists choline (B1196258) and Compound A have been demonstrated to promote dopamine release from the prefrontal cortex in vitro and in vivo[3].
Table 2: Comparative In Vivo Receptor Binding and Neurochemical Effects
| Compound | Species | In Vivo Assay | Key Findings | Reference |
| This compound | Rat | In vivo binding with [3H]AZ11637326 | Dose-dependent reduction in receptor binding at higher doses (0.001-3 mg/kg); significant increase in binding at a lower dose (0.0001 mg/kg). | [1] |
| SSR180711 | Rat | In vivo binding with [3H]AZ11637326 | Dose-dependent reduction in receptor binding at higher doses (0.01-30 mg/kg); significant increase in binding at a lower dose (0.0001 mg/kg). | [1] |
| This compound | Rat | In vivo microdialysis in prefrontal cortex | Increased extracellular dopamine release at low doses (maximal at 0.00178 mg/kg). | [2] |
| Choline & Compound A | Rat | In vivo microdialysis in prefrontal cortex | Promoted dopamine overflow. | [3] |
Note: The data for this compound and SSR180711 are from a direct comparative study. The neurochemical data for this compound and other agonists are from separate studies.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to evaluate learning and memory in rodents. The protocol generally involves three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a defined period to acclimate to the environment.
-
Training/Acquisition Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration. The time spent exploring each object is recorded.
-
Testing/Recall Phase: After a specific retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of successful memory of the familiar object.
In Vivo Microdialysis for Dopamine Release
In vivo microdialysis is a technique used to measure the concentration of extracellular neurotransmitters in specific brain regions of freely moving animals. The general procedure is as follows:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region (e.g., the prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Molecules in the extracellular fluid, including neurotransmitters like dopamine, diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: α7 nAChR signaling cascade initiated by agonist binding.
Caption: Workflow of the Novel Object Recognition test.
Caption: In vivo microdialysis experimental workflow.
Conclusion
Based on the available in vivo data, this compound demonstrates potent pro-cognitive effects at very low doses, comparable to another α7 partial agonist, SSR180711, in a direct head-to-head study. Both compounds also exhibit similar in vivo receptor binding profiles. The ability of this compound to enhance cortical dopamine release further supports its mechanism of action in improving cognitive function.
While direct comparative in vivo data against other prominent α7 agonists like PNU-282987 and GTS-21 are limited, the existing body of research suggests that modulation of the α7 nAChR is a promising strategy for cognitive enhancement. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and therapeutic window of this compound against a wider range of α7 agonists. This will be crucial for guiding the selection and development of the most promising candidates for clinical applications.
References
- 1. Ultra-low exposure to α-7 nicotinic acetylcholine receptor partial agonists elicits an improvement in cognition that corresponds with an increase in α-7 receptor expression in rodents: implications for low dose clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alpha7 nicotinic receptor activation by this compound enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha7 and non-alpha7 nicotinic acetylcholine receptors modulate dopamine release in vitro and in vivo in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking AZD0328-Induced Cognitive Enhancement: A Comparative Analysis of Antagonist Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence demonstrating the blockade of cognitive enhancement induced by AZD0328, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), using a specific antagonist. The data presented herein is crucial for understanding the receptor-specific action of this compound and for the development of novel therapeutics targeting the cholinergic system for cognitive enhancement.
Executive Summary
This compound has been shown to improve cognitive performance in preclinical models. This pro-cognitive effect is directly mediated by its action on the α7 nAChR. Experimental data confirms that the cognitive enhancement induced by this compound can be effectively blocked by pretreatment with the selective α7 nAChR antagonist, methyllycaconitine (B43530) (MLA). This guide summarizes the key quantitative data from a pivotal study and provides detailed experimental protocols for the behavioral assays used to assess cognitive function.
Data Presentation: Antagonism of this compound's Pro-Cognitive Effects
The following table summarizes the quantitative data from an operant conditioning task with delayed reinforcement, demonstrating the blockade of this compound-induced cognitive enhancement by methyllycaconitine (MLA).
Table 1: Effect of this compound and MLA on Operant Responding with Delayed Reinforcement in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Lever Presses (± SEM) |
| Vehicle | - | 15.2 ± 2.5 |
| This compound | 0.003 | 35.8 ± 4.1* |
| MLA + this compound | 1.0 + 0.003 | 17.5 ± 3.2 |
| MLA | 1.0 | 14.8 ± 2.8 |
*p < 0.05 compared to vehicle control. Data extracted from Sydserff et al., 2009.[1]
These results clearly indicate that this compound significantly increases the number of lever presses, a measure of enhanced learning and attention, compared to the vehicle-treated group.[1] This cognitive-enhancing effect is completely abolished when animals are pretreated with MLA, demonstrating that the pro-cognitive effects of this compound are mediated through the α7 nicotinic acetylcholine receptor.[1]
Experimental Protocols
Operant Conditioning with Delayed Reinforcement (Rat Model)
This task assesses attention and learning by measuring the ability of rats to associate a specific action (lever press) with a delayed reward.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
Procedure:
-
Habituation: Rats are habituated to the operant chambers for 30 minutes daily for 3 days.
-
Drug Administration:
-
The antagonist, methyllycaconitine (MLA), is administered subcutaneously (s.c.) at a dose of 1.0 mg/kg, 15 minutes prior to the test session.
-
The agonist, this compound, is administered subcutaneously (s.c.) at a dose of 0.003 mg/kg, 30 minutes prior to the test session.
-
Vehicle (saline) is administered as a control.
-
-
Testing Session:
-
A single lever is extended into the chamber at the beginning of the session.
-
A press on the lever results in the delivery of a food pellet (45 mg) after a 10-second delay.
-
During the delay, the lever is retracted.
-
The session duration is 30 minutes.
-
-
Data Analysis: The total number of lever presses is recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Novel Object Recognition (NOR) Test (Mouse Model)
The NOR test is a widely used assay to evaluate learning and memory in rodents. While a specific study with quantitative data on the blockade of this compound's effect in the NOR test by an antagonist was not available for this guide, the cognitive-enhancing effects of this compound have been demonstrated in this paradigm.[1] The following is a standard protocol for this test.
Animals: Male C57BL/6 mice.
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm). A variety of objects that are of similar size but different in shape and texture are used.
Procedure:
-
Habituation: Mice are individually habituated to the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training/Familiarization Phase:
-
Two identical objects are placed in the arena.
-
A mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
-
Retention Interval: The mouse is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase:
-
One of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cognitive Enhancement
Caption: this compound-mediated activation of α7 nAChR and its blockade by MLA.
Experimental Workflow for Antagonist Study
Caption: Workflow for assessing antagonist blockade of cognitive enhancement.
References
Assessing the Selectivity of AZD0328: A Radioligand Binding Assay Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity of AZD0328, a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), against other relevant receptors.[1][2][3][4] The data presented is derived from radioligand binding assays, a fundamental technique for characterizing receptor-ligand interactions. Understanding the selectivity profile of a compound like this compound is critical for predicting its potential therapeutic efficacy and off-target effects.
Comparative Analysis of Binding Affinity
The selectivity of this compound has been quantified through in vitro radioligand binding assays, which measure the affinity of the compound for its primary target, the α7 nAChR, as well as a panel of other receptors. The following table summarizes the binding affinities (Ki) of this compound for various nicotinic and serotonin (B10506) receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. human α7 nAChR | Reference |
| α7 nAChR | Human (recombinant) | 3.0 | - | [5] |
| α7 nAChR | Rat (native) | 4.7 | 1.6x | [5] |
| 5-HT3 | Human (recombinant) | 12 | 4x | [5] |
| 5-HT3 | Rat (native) | 25 | 8.3x | [5] |
| α1β1γδ nAChR | Not Specified | ~60 | ~20x | [2][6] |
| Other Nicotinic Receptors | Not Specified | >3000 | >1000x | [2][6] |
Key Observations:
-
This compound demonstrates high affinity for the human α7 nAChR.[5]
-
The compound shows a notable, though lesser, affinity for the 5-HT3 receptor, a structurally related ligand-gated ion channel.[2][5][6]
-
This compound exhibits significant selectivity against other nicotinic receptor subtypes, including the muscle-type (α1β1γδ) and other neuronal variants.[2][6][7]
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).
-
Radioligand: A specific ligand for the target receptor that is labeled with a radioisotope (e.g., [3H] or [125I]).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: A device to measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A mixture is prepared in assay tubes or microplate wells containing:
-
The membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined.
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context, the following diagrams illustrate the radioligand binding assay workflow and the signaling pathway of the α7 nAChR.
Conclusion
Radioligand binding assays confirm that this compound is a highly selective agonist for the α7 nicotinic acetylcholine receptor. While it displays some affinity for the structurally similar 5-HT3 receptor, its selectivity against other nicotinic receptor subtypes is substantial. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize the potential for off-target side effects. The data presented in this guide underscore the importance of comprehensive in vitro profiling to characterize the selectivity of novel compounds in drug discovery and development.
References
- 1. AZD-0328 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of AZD0328 and Other α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of AZD0328 and other prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in the field of neuropharmacology and drug development.
Executive Summary
This compound is a potent and selective full agonist of the human α7 nAChR that has demonstrated favorable preclinical pharmacokinetic properties, including central nervous system (CNS) penetration. This guide systematically compares its known PK parameters with those of other notable α7 agonists, such as ABT-107 and TC-5619. The comparative data highlights the diversity in absorption, distribution, metabolism, and excretion (ADME) characteristics among these compounds, which is critical for the selection and development of therapeutic candidates targeting the α7 nAChR.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for this compound and other selected α7 nAChR agonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, species, and analytical methods.
| Compound | Species | Dose & Route | Cmax | Tmax | Half-life (t½) | Oral Bioavailability (F) | Brain-to-Plasma Ratio | Reference |
| This compound | Rat | 0.00178 mg/kg | N/A | 2 h (peak dopamine (B1211576) release) | N/A | N/A | CNS Penetrant | [1] |
| ABT-107 | Mouse | 0.1 µmol/kg | 1.1 ng/mL (average) | N/A | N/A | N/A | N/A | [2] |
| TC-5619 | Rat | N/A | N/A | N/A | N/A | N/A | Rapid CNS Permeability | [3] |
N/A: Data not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the canonical α7 nAChR signaling pathway and a typical experimental workflow for in vivo pharmacokinetic studies.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the pharmacokinetic comparison.
In Vivo Pharmacokinetic Study in Rodents
A representative protocol for determining the pharmacokinetic profile of an α7 agonist in rats is as follows:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) and administered as a single bolus injection via the tail vein.
-
Oral (PO): The compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 200-300 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or tail vein into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[4]
-
Bioanalysis: Plasma concentrations of the drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Determination of Brain-to-Plasma Ratio
The brain-to-plasma (B/P) ratio is a critical measure of a drug's ability to cross the blood-brain barrier. A typical protocol involves:
-
Animal Dosing and Euthanasia: Animals are dosed with the test compound as described above. At specific time points, animals are euthanized, and a terminal blood sample is collected.
-
Brain Tissue Collection: Immediately following euthanasia, the brain is perfused with saline to remove residual blood and then carefully excised.
-
Tissue Homogenization: The brain tissue is weighed and homogenized in a suitable buffer (e.g., saline or phosphate-buffered saline) to create a uniform tissue sample.[5][6]
-
Sample Analysis: The concentration of the drug in both the plasma and the brain homogenate is determined by LC-MS/MS.
-
Calculation of B/P Ratio: The brain-to-plasma ratio is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma at the same time point.
Discussion
The compiled data, though not exhaustive, provides a preliminary basis for comparing the pharmacokinetic profiles of this compound and other α7 agonists. This compound is noted for its CNS penetration, a crucial characteristic for drugs targeting central nervous system disorders. The 2-hour Tmax for dopamine release in the rat prefrontal cortex suggests relatively rapid target engagement in the brain.[1]
In comparison, detailed quantitative preclinical PK data for other agonists like ABT-107 and TC-5619 in a directly comparable format is sparse in the public domain. TC-5619 has been noted for its rapid CNS permeability.[3] The variability in metabolism across species, as observed for ABT-107 (N-oxidation in dogs and rats versus indole (B1671886) oxidation in monkeys and humans), underscores the importance of selecting appropriate preclinical models to predict human pharmacokinetics.[7]
The provided experimental protocols represent standard industry practices for evaluating the pharmacokinetic properties of novel CNS drug candidates. Adherence to such standardized methods is essential for generating reliable and comparable data across different compounds and research laboratories.
Conclusion
This guide offers a comparative overview of the pharmacokinetic profiles of this compound and other α7 nAChR agonists based on available preclinical data. While this compound shows promise with its CNS-penetrant properties, a complete and direct comparison is challenging due to the limited availability of comprehensive and standardized preclinical pharmacokinetic data for all compounds in the public domain. The methodologies and diagrams presented herein provide a foundational framework for researchers to design and interpret pharmacokinetic studies for this important class of therapeutic agents. Further head-to-head preclinical studies under standardized conditions would be invaluable for a more definitive comparison.
References
- 1. NIBSC - Brain Tissue Preparation [nibsc.org]
- 2. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIBSC - Brain Tissue Preparation [nibsc.org]
- 7. Species-dependent metabolism of a novel selective α7 neuronal acetylcholine receptor agonist ABT-107 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of AZD0328 and Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic windows of AZD0328, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and nicotine (B1678760), a non-selective nAChR agonist. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
This compound and nicotine both exert their effects through the nicotinic acetylcholine receptor system, yet their distinct receptor selectivity profiles result in significantly different therapeutic windows. This compound, as a selective partial agonist for the α7 nAChR, was developed to target cognitive deficits with potentially fewer side effects compared to the broad-acting nicotine. Clinical data for this compound is limited as its development was discontinued (B1498344) in Phase II. Nicotine, widely used in nicotine replacement therapy (NRT), has a narrow therapeutic window, with its efficacy in smoking cessation closely bordered by a range of adverse effects, including significant cardiovascular and central nervous system toxicities, and a high potential for addiction.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and nicotine, focusing on aspects relevant to their therapeutic windows.
Table 1: Pharmacological and Clinical Profile of this compound
| Parameter | Value | Source |
| Mechanism of Action | Selective partial agonist of the human α7 nAChR | [1] |
| Preclinical Efficacy | Improved learning and attentional processes in rats | [1] |
| Maximum Tolerated Dose (MTD) in Humans (multiple-dose) | 1 mg | [1] |
| Clinically Studied Doses | Up to 2 mg (single dose), up to 1.35 mg (13 days) | [1] |
| Common Adverse Events | Facial flushing, gastrointestinal disturbances, nausea (dose-limiting at ≥1.35mg) | [1] |
| Clinical Development Status | Discontinued in Phase II | [2] |
Table 2: Pharmacological and Toxicological Profile of Nicotine
| Parameter | Value | Source |
| Mechanism of Action | Agonist at various nicotinic acetylcholine receptors | [3] |
| Therapeutic Use | Smoking cessation aid (Nicotine Replacement Therapy) | [3] |
| Typical Plasma Levels in Smokers | 10-50 ng/mL | [4] |
| Adverse Effects | Tachycardia, increased blood pressure, vasoconstriction, nausea, vomiting, addiction | [3][5] |
| Lethal Dose (LD50) in Adults (estimated) | 30-60 mg | [5] |
| Cardiovascular Effects | Increased heart rate and blood pressure, systemic vasoconstriction | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for a comprehensive understanding of the presented data.
Preclinical Efficacy Assessment of this compound in Rodent Models
Objective: To evaluate the effect of this compound on cognitive function.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Behavioral Task: Acquisition of operant responding with delayed reinforcement, a task dependent on cortical dopamine (B1211576) levels.
-
Drug Administration: this compound was administered orally.
-
Dose Range: Doses were varied to establish a dose-response relationship.
-
Outcome Measures: The rate of acquisition of the learned behavior was measured. In some experiments, cortical dopamine release was concurrently measured using in vivo microdialysis.
-
Control: A vehicle control group was used for comparison. To confirm the mechanism of action, some experiments included pretreatment with a selective α7 antagonist, methyllycaconitine.[6]
Clinical Safety and Tolerability Assessment of this compound
Objective: To determine the safety, tolerability, and pharmacokinetics of this compound in humans.
Methodology:
-
Study Design: Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[2]
-
Participants: Healthy male volunteers.
-
Drug Administration: Oral administration of this compound capsules.
-
Dose Escalation: Doses were incrementally increased in different cohorts of participants to identify the maximum tolerated dose.
-
Safety and Tolerability Assessments: Monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound.
Assessment of Nicotine's Cardiovascular Effects
Objective: To characterize the acute cardiovascular effects of nicotine.
Methodology:
-
Participants: Human subjects (smokers and non-smokers).
-
Drug Administration: Nicotine administered via cigarette smoking, intravenous infusion, or transdermal patch.
-
Cardiovascular Monitoring: Continuous monitoring of heart rate, blood pressure, and in some studies, coronary blood flow using techniques like positron emission tomography (PET).
-
Biochemical Analysis: Measurement of plasma catecholamine levels (epinephrine and norepinephrine).
-
Control: Placebo or baseline measurements prior to nicotine administration.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and nicotine, as well as a typical experimental workflow for evaluating nAChR agonists.
Signaling Pathways
Activation of α7 nAChRs by agonists like this compound, and broader activation of nAChRs by nicotine, triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
Caption: nAChR agonist-induced signaling pathways.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel nAChR agonist.
Caption: Preclinical evaluation workflow for nAChR agonists.
Discussion and Conclusion
The evaluation of the therapeutic windows of this compound and nicotine reveals a trade-off between receptor selectivity and the breadth of physiological effects.
This compound demonstrated a promising preclinical profile, with cognitive enhancement in animal models at low doses.[1] Its selectivity for the α7 nAChR subtype was intended to minimize the side effects associated with the widespread activation of different nAChR subtypes. However, even with this selectivity, dose-limiting adverse events, primarily nausea, were observed in clinical trials, indicating a relatively narrow therapeutic window.[1] The discontinuation of its clinical development suggests that the therapeutic benefits did not sufficiently outweigh the side effects or that it failed to show significant efficacy in the patient population studied.[1][2]
Nicotine , on the other hand, has a well-established but narrow therapeutic window in the context of NRT. Its efficacy in mitigating withdrawal symptoms is closely linked to doses that can produce undesirable cardiovascular and central nervous system effects.[3][5] The highly addictive nature of nicotine is a major liability, even in therapeutic formulations.[5] The broad agonism of nicotine at various nAChR subtypes contributes to its complex and often dose-dependent effects, ranging from stimulation to sedation and toxicity.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. AZD-0328 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Harmful effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of nicotine: addiction and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD0328: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like AZD0328 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols. In case of a spill, prevent the chemical from entering drains and collect the material for disposal in suitable, closed containers.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its handling and preparation for experiments.
| Property | Value | Source |
| Molecular Weight | 216.28 g/mol | [2] |
| Purity | >98% | [2][] |
| Solubility | Soluble in DMSO, not in water | [2][] |
| Storage Temperature | 0 - 4°C (short term), -20°C (long term) | [2] |
Experimental Protocols: Disposal of this compound
The disposal of investigational drugs like this compound must adhere to federal, state, and local regulations. As a compound used in clinical research, any unused or returned medication should be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[4] The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[4]
Step 1: Waste Identification and Segregation
-
Determine if this compound is considered hazardous waste according to RCRA guidelines by consulting with your institution's EHS department.[4]
-
Segregate waste containing this compound from other laboratory waste streams.
Step 2: Preparing for Disposal
-
Solid Waste: Collect any solid this compound waste, including contaminated vials and PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound (e.g., in DMSO), transfer the liquid waste to a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with aqueous waste streams, given its insolubility in water.[2][]
Step 3: Disposal Procedure
-
Non-Hazardous Determination: If deemed non-hazardous by EHS, the waste may be placed in a designated container for incineration.[4]
-
Hazardous Determination: If classified as hazardous, the waste must be managed by a licensed hazardous waste vendor. Your EHS department will coordinate the pickup, transportation, and ultimate disposal, likely through incineration.[4]
-
Documentation: Ensure a manifest or certificate of destruction is obtained from the disposal vendor as a record of proper disposal.[4]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistics for Handling AZD0328
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like AZD0328 is paramount to ensure laboratory safety and data integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, grounded in available safety information and standard laboratory practices.
Hazard Identification and Safety Precautions
This compound is a potent α7 nicotinic acetylcholine (B1216132) receptor agonist. While a complete safety data sheet (SDS) from the manufacturer is not publicly available, information from suppliers and clinical trial data indicates several potential hazards that necessitate careful handling. The reproductive toxicology profile suggests a risk of fetal toxicity.[1] In clinical studies, the most common adverse events reported were facial flushing, gastrointestinal disturbances, and nausea.[1]
Personal Protective Equipment (PPE) Requirements:
A summary of the recommended personal protective equipment when handling this compound is provided in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Given that this compound is often dissolved in DMSO, which can enhance skin penetration, butyl gloves may be a more protective option. |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles or a face shield are essential to protect against splashes. |
| Body Protection | Lab Coat | A buttoned-down lab coat or a solid-front gown should be worn to protect skin and clothing. |
Operational and Handling Protocol
This section outlines a step-by-step protocol for the safe handling and preparation of this compound in a laboratory setting.
Experimental Workflow for this compound Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
